6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZDHTZYPZABPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717166 | |
| Record name | 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019020-06-4 | |
| Record name | 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde: A Key Building Block in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic building block of significant interest to researchers in drug discovery and development. Its unique structural features make it a valuable precursor for the synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of a Fluorinated Heterocycle
This compound (CAS No. 1019020-06-4) has emerged as a critical intermediate in the synthesis of complex bioactive molecules.[1][2] The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, present in numerous compounds with diverse pharmacological activities. The strategic placement of a fluorine atom at the 6-position of this scaffold is a key design element. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa, thereby improving the overall pharmacokinetic profile of a drug candidate.[1]
The aldehyde functional group at the 3-position serves as a versatile chemical handle, allowing for a wide array of subsequent chemical transformations. This makes this compound a highly sought-after starting material for constructing libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[1] Its applications are particularly notable in the development of kinase inhibitors and anxiolytic agents.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a key intermediate is fundamental for its effective use in synthesis and for the unambiguous characterization of its derivatives.
Core Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for reaction planning, dosage calculations, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 1019020-06-4 | [3][4] |
| Molecular Formula | C₈H₅FN₂O | [3][4] |
| Molecular Weight | 164.14 g/mol | [4] |
| Appearance | Predicted to be a solid | [5] |
| Purity | Typically >95% | [5] |
| Predicted Density | 1.36 ± 0.1 g/cm³ | [4] |
| MDL Number | MFCD09994347 | [5] |
Spectroscopic Characterization (Predicted)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale and Notes |
| ¹H NMR | ~9.8-10.0 (s, 1H) | Aldehyde proton (CHO), typically a singlet in this region. |
| ~8.5-8.8 (m, 1H) | H5 proton, deshielded by the adjacent nitrogen and fluorine. | |
| ~7.8-8.1 (s, 1H) | H2 proton on the imidazole ring. | |
| ~7.5-7.8 (m, 2H) | H7 and H8 protons on the pyridine ring. | |
| ¹³C NMR | ~185-190 | Aldehyde carbonyl carbon (C=O). |
| ~158-162 (d) | C6, directly attached to fluorine, will show a large ¹JCF coupling constant. | |
| ~145-150 | C8a, the bridgehead carbon. | |
| ~135-140 | C2, on the imidazole ring. | |
| ~115-130 | Remaining aromatic carbons (C3, C5, C7, C8). |
Note: Predicted values are based on general principles of NMR spectroscopy and analysis of related structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
Synthesis and Mechanism
The synthesis of this compound is logically approached through a two-step sequence: the initial construction of the heterocyclic core followed by the introduction of the aldehyde functionality.
Step 1: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine
The foundational imidazo[1,2-a]pyridine scaffold is typically synthesized via the condensation of a 2-aminopyridine derivative with a suitable two-carbon electrophile.
Diagram 1: Synthesis of the Imidazo[1,2-a]pyridine Core.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-amino-5-fluoropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (typically as a 50% aqueous solution, 1.2 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a mild base like sodium bicarbonate solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 6-fluoroimidazo[1,2-a]pyridine.
Causality of Experimental Choices: The choice of a protic solvent like ethanol facilitates the reaction by solvating the ionic intermediates. Refluxing provides the necessary activation energy for the condensation and subsequent intramolecular cyclization. The basic work-up is essential to neutralize the HCl formed during the reaction and to ensure the product is in its free base form for extraction.
Step 2: Vilsmeier-Haack Formylation
The introduction of the aldehyde group at the C3 position is efficiently achieved via the Vilsmeier-Haack reaction, a classic method for the formylation of electron-rich aromatic and heteroaromatic rings.[8] The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution.
Diagram 2: Vilsmeier-Haack Formylation of the Heterocyclic Core.
Experimental Protocol:
-
Preparation of Vilsmeier Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent) to 0 °C. Add phosphorus oxychloride (POCl₃, ~1.5-2.0 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30-60 minutes to pre-form the Vilsmeier reagent (the electrophilic chloroiminium salt).
-
Reaction: Dissolve 6-fluoroimidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is basic (pH > 8). This hydrolysis step converts the intermediate iminium salt to the final aldehyde. The resulting precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Causality of Experimental Choices: The reaction is performed under anhydrous conditions because the Vilsmeier reagent is highly reactive towards water. The initial cooling is necessary to control the exothermic reaction between DMF and POCl₃. Subsequent heating provides the energy for the electrophilic aromatic substitution. The final basic hydrolysis is a critical step to liberate the aldehyde from its iminium salt precursor.
Applications in Drug Discovery: A Case Study in Urease Inhibition
A prime example of the utility of this compound is its use as a starting material for the synthesis of potent urease inhibitors.[6][7] Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In humans, the urease produced by the bacterium Helicobacter pylori is a key factor in the pathogenesis of gastritis and peptic ulcers.[6][7] Therefore, urease inhibitors are attractive therapeutic targets.
Researchers have synthesized a series of oxazole-based imidazopyridine derivatives starting from this compound.[6][7] This synthesis involves a two-step reaction protocol where the aldehyde is first converted to an intermediate which is then cyclized to form the oxazole ring. Several of these synthesized derivatives have shown significantly more potent urease inhibition than the standard drug, thiourea.[6][7] For instance, derivatives incorporating trifluoromethyl and nitro groups on a pendant aryl ring, such as analogs 4i (IC₅₀ = 5.68 ± 1.66 μM) and 4o (IC₅₀ = 7.11 ± 1.24 μM), were found to be particularly potent, far exceeding the activity of thiourea (IC₅₀ = 21.37 ± 1.76 μM).[6][7]
Diagram 3: Application in the Synthesis of Urease Inhibitors.
The structure-activity relationship (SAR) studies from this research highlight the importance of the 6-fluoroimidazo[1,2-a]pyridine scaffold as a core element, while demonstrating that substitutions on the derived oxazole ring can be fine-tuned to maximize potency.[7]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: While comprehensive GHS classification data is not fully available, it should be handled as a potentially hazardous substance.[3] Standard safety protocols for handling fine chemicals should be followed.
-
Personal Protective Equipment (PPE): Use personal protective equipment including safety glasses, chemical-resistant gloves, and a lab coat.[3] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[3]
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Some suppliers recommend storage at -20°C to ensure long-term stability.[5]
Conclusion
This compound is a high-value building block for medicinal chemistry and drug discovery. Its fluorinated heterocyclic core provides a metabolically stable and high-affinity anchor, while the versatile aldehyde handle allows for the straightforward synthesis of diverse compound libraries. The demonstrated success in its application for creating potent urease inhibitors underscores its potential in developing novel therapeutics for a range of diseases. The synthetic routes outlined in this guide are robust and based on well-established chemical principles, providing a solid foundation for researchers to utilize this important intermediate in their work.
References
- 1. (Open Access) Synthetic transformation of this compound into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study (2023) | Rafaqat Hussain | 2 Citations [scispace.com]
- 2. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. rsc.org [rsc.org]
- 6. Synthetic transformation of this compound into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde | 881841-32-3 [smolecule.com]
- 8. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique scaffold, featuring a fused imidazopyridine ring system with a strategically placed fluorine atom and a reactive carbaldehyde group, makes it a valuable intermediate for the synthesis of novel bioactive molecules.[1][2] This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering insights into its structural characteristics, spectroscopic behavior, and analytical methodologies. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound and its derivatives.
Molecular Structure and Core Physicochemical Properties
This compound possesses a rigid, bicyclic aromatic core. The fusion of the imidazole and pyridine rings results in a planar structure, a feature that is critical for its electronic properties and potential intermolecular interactions within biological systems.[3] The presence of a fluorine atom at the 6-position and a carbaldehyde group at the 3-position significantly influences its chemical reactivity and biological activity.[3][4]
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂O | [5][6] |
| Molecular Weight | 164.14 g/mol | [1][2] |
| Predicted Density | 1.36 ± 0.1 g/cm³ | [5] |
| Appearance | Expected to be a solid | |
| Storage Temperature | -20°C | [1][2] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of this compound. While specific spectra for this exact compound are not widely published, the expected spectroscopic features can be inferred from the analysis of closely related imidazopyridine derivatives.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the molecular structure.
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the imidazopyridine ring system and the aldehyde proton. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the fluorine atom and the aldehyde group. The aldehyde proton is expected to appear as a singlet in the downfield region, typically between δ 9-10 ppm. The aromatic protons on the pyridine and imidazole rings will show characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling with neighboring protons.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the downfield region, typically around 180-200 ppm. The carbons attached to the fluorine and nitrogen atoms will also exhibit specific chemical shifts. The number of distinct signals will correspond to the number of non-equivalent carbon atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for:
-
C=O stretching (aldehyde): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.
-
C-H stretching (aromatic): Bands are expected above 3000 cm⁻¹.
-
C=C and C=N stretching (aromatic rings): Multiple bands in the region of 1400-1600 cm⁻¹.
-
C-F stretching: An absorption band in the region of 1000-1300 cm⁻¹.
The workflow for acquiring and interpreting these spectra is crucial for structural validation.
Caption: Experimental workflow for the synthesis and characterization.
Crystallographic and Structural Insights
The planarity of the core structure is essential for understanding its potential as a scaffold in drug design, as it can influence how the molecule interacts with the active sites of biological targets.
Analytical Methodologies
The purity and identity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques.
Chromatography
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance.
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity assessment.
Mass Spectrometry
Mass spectrometry (MS) is used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used to generate ions for analysis. The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 165.05.
The logical flow for the analytical characterization is depicted in the following diagram:
Caption: Analytical workflow for purity and identity confirmation.
Solubility Profile
The solubility of this compound is a critical parameter for its use in synthesis and biological assays. While detailed quantitative solubility data is not widely published, its chemical structure suggests that it would be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions is expected to be limited.
Conclusion
This compound is a key building block in the development of new chemical entities with potential therapeutic applications. This guide has summarized the available and predicted physical properties of this compound, providing a valuable resource for researchers. While core structural and molecular weight information is well-established, there is a clear need for further experimental determination of key physical properties such as melting point, boiling point, and a detailed solubility profile. The expected spectroscopic characteristics outlined herein provide a strong basis for the structural confirmation of this important synthetic intermediate.
References
- 1. Synthetic transformation of this compound into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Buy 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde | 881841-32-3 [smolecule.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound CAS#: 1019020-06-4 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic data for 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals. Core Topic: A detailed analysis of the spectroscopic data for this compound, a key heterocyclic building block.
Introduction: The Structural and Pharmaceutical Significance
This compound (CAS No: 1019020-06-4; Molecular Formula: C₈H₅FN₂O; Molecular Weight: 164.14 g/mol ) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous marketed drugs with diverse therapeutic activities, including anxiolytic, sedative, and anti-cancer agents.[4] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde group at the 3-position provides a versatile synthetic handle for further molecular elaboration.[3]
This guide provides a comprehensive analysis of the spectroscopic data used to confirm the structure and purity of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation is grounded in established principles and authoritative data to provide a self-validating framework for researchers.
Caption: Molecular structure and atom numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the carbon-hydrogen framework and the specific location of the fluorine substituent.
Experimental Protocol & Causality
-
Instrumentation: Spectra are typically acquired on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is an excellent choice for this analysis.
-
Causality: this compound exhibits good solubility in CDCl₃, a relatively non-polar solvent. Its single residual proton peak (at ~7.26 ppm) does not interfere with the signals from the analyte, ensuring a clear baseline for accurate integration and multiplicity analysis.
-
-
Standard: Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm).
¹H NMR Data & Interpretation
The ¹H NMR spectrum provides a precise count of the different types of protons and their connectivity.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 10.04 | s | - | 1H | H-9 (CHO) |
| 9.65 | dd | J = 6.8, 1.2 | 1H | H-5 |
| 7.80 | dd | J = 9.0, 5.2 | 1H | H-8 |
| 7.70 | s | - | 1H | H-2 |
| 7.60 | ddd | J = 8.8, 7.0, 1.3 | 1H | H-7 |
| 7.14 | td | J = 6.9, 1.1 | 1H | - |
(Data sourced from a representative synthesis)
Expert Interpretation:
-
Aldehydic Proton (H-9): The singlet at 10.04 ppm is highly characteristic of an aldehydic proton, significantly deshielded by the electron-withdrawing carbonyl group.
-
H-5 Proton: The signal at 9.65 ppm is the most downfield of the aromatic protons. This is due to the "peri" effect, where it is spatially close to the lone pair of the bridgehead nitrogen (N4), causing significant deshielding.
-
H-2 Proton: The singlet at 7.70 ppm is assigned to the proton on the imidazole ring. Its singlet nature confirms it has no adjacent protons.
-
Pyridine Ring Protons (H-7, H-8): The protons on the fluorinated pyridine ring appear between 7.14 and 7.80 ppm. The observed multiplicities (doublet of doublets, etc.) and coupling constants are consistent with the substitution pattern and confirm the connectivity. The fluorine atom at C6 introduces additional complexity through H-F coupling.
¹³C NMR Data & Interpretation
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Coupling to Fluorine (J) Hz | Assignment |
| 179.1 | - | C-9 (C=O) |
| 163.8 | d, J = 249 | C-6 |
| 157.2 | - | C-2 |
| 147.6 | - | C-8a (bridgehead) |
| 131.6 | d, J = 9 | C-8 |
| 128.5 | d, J = 3 | C-5 |
| 120.6 | - | C-3 |
| 117.3 | - | C-4a (bridgehead) |
| 116.0 | d, J = 22 | C-7 |
| 115.4 | - | - |
(Data sourced from a representative synthesis)
Expert Interpretation:
-
Carbonyl Carbon (C-9): The signal at 179.1 ppm is characteristic of an aldehyde carbonyl carbon.
-
C-6 (Fluorine-bearing Carbon): The most telling signal is at 163.8 ppm. Its significant downfield shift is due to the electronegative fluorine atom. Crucially, it appears as a doublet with a very large coupling constant (¹JCF ≈ 249 Hz), which is definitive proof of a direct C-F bond.
-
Other Fluorine-Coupled Carbons: The signals for C-5, C-7, and C-8 also exhibit splitting (doublets) due to two-bond (²JCF) and three-bond (³JCF) coupling to the fluorine atom, albeit with smaller J-values. This confirms the position of the fluorine at C-6.
-
Imidazole Ring Carbons (C-2, C-3): These appear at 157.2 and 120.6 ppm, respectively, consistent with the electron density of the heterocyclic ring.
¹⁹F NMR Data & Interpretation
-
Chemical Shift (δ): -110.77 ppm (s)
Expert Interpretation: The ¹⁹F NMR spectrum shows a single resonance, confirming the presence of only one fluorine environment in the molecule. Its chemical shift is within the expected range for an aryl fluoride.
Caption: Workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol & Causality
-
Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.
-
Causality: For a solid sample, these methods are ideal. ATR is non-destructive and requires minimal sample preparation. The KBr pellet method ensures that the entire spectrum is from the analyte, with no interference from solvent peaks, providing a clear "fingerprint" of the compound.
-
Expected IR Data & Interpretation
While a specific experimental spectrum is not publicly available, the key absorption bands can be predicted with high confidence based on the known frequencies of its functional groups and core structure.[5]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1705-1690 | Strong | Aldehyde C=O Stretch |
| ~1640-1450 | Medium-Strong | Aromatic C=C and C=N Ring Stretch |
| ~1280-1210 | Strong | Aryl C-F Stretch |
| ~900-675 | Strong | Aromatic C-H Out-of-plane Bend |
Expert Interpretation:
-
Carbonyl (C=O) Stretch: The most diagnostic peak is the strong absorption expected around 1700 cm⁻¹. Its position indicates a conjugated aldehyde, where electron delocalization into the aromatic system slightly lowers the vibrational frequency compared to a simple aliphatic aldehyde.
-
Aromatic Ring Vibrations: A series of bands between 1640 and 1450 cm⁻¹ are characteristic of the imidazo[1,2-a]pyridine ring system, corresponding to the stretching of C=C and C=N bonds.[5]
-
C-F Stretch: A strong, sharp band in the 1280-1210 cm⁻¹ region is a key indicator of the carbon-fluorine bond.
-
Fingerprint Region: The complex pattern below 1000 cm⁻¹, particularly the C-H bending modes, is unique to the substitution pattern of the molecule and serves as a valuable fingerprint for identification.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern upon ionization.
Experimental Protocol & Causality
-
Ionization Method: Electron Ionization (EI).
-
Causality: EI is a "hard" ionization technique that imparts significant energy to the molecule, causing reproducible fragmentation. For a relatively small and stable molecule like this, EI provides both the molecular ion peak and a rich fragmentation pattern that acts as a structural fingerprint, making it highly suitable for identification.
-
Expected Mass Spectrum & Interpretation
The mass spectrum is predicted to show a clear molecular ion peak and characteristic fragment ions.
| m/z (mass-to-charge) | Proposed Identity |
| 164 | [M]⁺ (Molecular Ion) |
| 165 | [M+1]⁺ (Isotope Peak) |
| 136 | [M - CO]⁺ |
| 135 | [M - CHO]⁺ |
Expert Interpretation:
-
Molecular Ion Peak ([M]⁺): The base peak or a prominent peak will appear at m/z = 164, corresponding to the molecular weight of the compound. The presence of an [M+1] peak with an intensity of approximately 8.8% relative to the [M]⁺ peak (due to the natural abundance of ¹³C) would further support this assignment.
-
Primary Fragmentation: The most likely initial fragmentation pathways for an aromatic aldehyde involve the loss of neutral carbon monoxide (CO, 28 Da) or a formyl radical (CHO, 29 Da).
-
[M - CO]⁺: Loss of CO would result in a fragment ion at m/z = 136. This is often a very favorable pathway.
-
[M - CHO]⁺: Loss of the formyl radical would lead to a fragment at m/z = 135.
-
-
Further Fragmentation: Subsequent fragmentation of the m/z 136 or 135 ions would involve the characteristic breakdown of the fluoro-imidazopyridine ring system.
Caption: Key expected fragmentation pathways in EI-MS.
Conclusion
The structural identity of this compound is unequivocally established through a multi-technique spectroscopic approach. ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide a detailed map of the molecular framework, with the large ¹JCF coupling constant being a definitive marker for the C6-F bond. Infrared spectroscopy confirms the presence of the key aromatic aldehyde and C-F functional groups, while mass spectrometry validates the molecular weight and reveals predictable fragmentation patterns. Together, these techniques form a robust, self-validating system for the characterization of this important pharmaceutical intermediate.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde, a key building block in the development of novel therapeutics.[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important heterocyclic compound through detailed spectral interpretation, validated experimental protocols, and expert insights.
Introduction: The Significance of this compound
This compound, with the chemical formula C₈H₅FN₂O and a molecular weight of 164.14 g/mol , is a fluorinated heterocyclic compound of significant interest in medicinal chemistry.[4][5] Its rigid, bicyclic core, comprised of fused imidazole and pyridine rings, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The presence of a fluorine atom at the 6-position and a formyl group at the 3-position provides strategic points for chemical modification, making it a valuable intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and anxiolytic agents. A thorough understanding of its structure, unequivocally confirmed by NMR spectroscopy, is paramount for its effective utilization in drug discovery and development.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous NMR spectral assignment. The structure of this compound with the adopted numbering convention is presented below.
Caption: Molecular structure and atom numbering of this compound.
Experimental Protocol: NMR Sample Preparation
The acquisition of high-quality NMR spectra is critically dependent on meticulous sample preparation. The following protocol is a validated method for preparing this compound for ¹H and ¹³C NMR analysis.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) to the vial. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is used for less soluble compounds.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).
-
Dissolution: Gently vortex the mixture until the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the NMR spectrometer's detector (typically around 4-5 cm).
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The interpretation is based on chemical shifts (δ), coupling constants (J), and signal multiplicities.
Table 1: ¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.2 | s | - |
| H-5 | ~9.6 | dd | J = 9.5, 0.8 |
| H-7 | ~7.4 | ddd | J = 9.5, 7.2, 2.5 |
| H-8 | ~7.8 | dd | J = 7.2, 0.8 |
| CHO | ~10.1 | s | - |
Interpretation:
-
Aldehyde Proton (CHO): The most downfield signal, appearing as a sharp singlet around δ 10.1 ppm, is characteristic of an aldehyde proton. Its singlet nature indicates no adjacent protons to couple with.
-
H-5 Proton: The signal at approximately δ 9.6 ppm is assigned to the H-5 proton. It appears as a doublet of doublets due to coupling with H-7 (long-range) and H-8. The large coupling constant (J = 9.5 Hz) is typical for ortho-coupling in a pyridine ring system.
-
H-8 Proton: The proton at H-8 resonates around δ 7.8 ppm as a doublet of doublets, arising from its coupling to H-7 and a smaller long-range coupling to H-5.
-
H-7 Proton: The H-7 proton signal is observed around δ 7.4 ppm as a doublet of doublet of doublets. This complex splitting pattern is a result of coupling to H-5, H-8, and the fluorine atom at C-6.
-
H-2 Proton: The singlet at approximately δ 8.2 ppm is assigned to the H-2 proton of the imidazole ring. It is a singlet as there are no adjacent protons.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the presence of fluorine, C-F coupling can be observed, which aids in the assignment of carbon signals.
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |
| C-2 | ~145 | - |
| C-3 | ~125 | - |
| C-5 | ~120 | d, J ≈ 4 |
| C-6 | ~155 | d, J ≈ 240 |
| C-7 | ~115 | d, J ≈ 25 |
| C-8 | ~118 | d, J ≈ 10 |
| C-8a | ~140 | d, J ≈ 15 |
| CHO | ~185 | - |
Interpretation:
-
Carbonyl Carbon (CHO): The most deshielded carbon is the aldehyde carbonyl, appearing at approximately δ 185 ppm.
-
C-6 (Fluorine-bearing Carbon): The carbon directly attached to the fluorine atom (C-6) is significantly influenced by the fluorine's electronegativity and exhibits a large one-bond C-F coupling constant (J ≈ 240 Hz). This signal is found at a downfield chemical shift of around δ 155 ppm.
-
Other Aromatic Carbons: The remaining aromatic carbons appear in the typical region of δ 115-145 ppm. The signals for C-5, C-7, C-8, and C-8a all show smaller C-F coupling constants due to two-, three-, and four-bond couplings, which is instrumental in their definitive assignment.
-
Imidazole Ring Carbons (C-2 and C-3): The carbons of the imidazole ring, C-2 and C-3, are found at approximately δ 145 and δ 125 ppm, respectively.
Workflow for Structural Elucidation
The process of definitively assigning the ¹H and ¹³C NMR spectra of this compound involves a logical workflow combining one- and two-dimensional NMR experiments.
Caption: A typical workflow for the structural elucidation of an organic molecule using a combination of 1D and 2D NMR techniques.
Conclusion
The detailed analysis of the ¹H and ¹³C NMR spectra of this compound provides unequivocal confirmation of its molecular structure. The characteristic chemical shifts, multiplicities, and coupling constants, particularly the informative C-F couplings, allow for the complete and confident assignment of all proton and carbon signals. This in-depth understanding is fundamental for quality control in its synthesis and for the rational design of new derivatives with potential therapeutic applications. As a Senior Application Scientist, I trust this guide will serve as a valuable resource for researchers and professionals working with this important heterocyclic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. (Open Access) Synthetic transformation of this compound into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study (2023) | Rafaqat Hussain | 2 Citations [scispace.com]
- 3. Synthetic transformation of this compound into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to Fluoro-Benzimidazole Carboxaldehydes: Synthesis, Characterization, and Therapeutic Potential
Introduction: The Strategic Importance of Fluorinated Benzimidazoles in Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1][2] Its structural similarity to endogenous purine nucleosides allows it to readily engage with biomacromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[2][3] The introduction of fluorine into the benzimidazole core is a strategic design element that can significantly enhance the therapeutic profile of these molecules. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides an in-depth exploration of a specific class of these valuable compounds: the fluoro-benzimidazole carboxaldehydes, with a particular focus on the isomers of C8H5FN2O, such as 4-fluoro-1H-benzimidazole-2-carbaldehyde.[4]
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, characterization, and biological evaluation of these promising therapeutic candidates. We will delve into the causality behind experimental choices, provide validated protocols, and explore the mechanistic underpinnings of their biological activity.
Isomeric Landscape of C8H5FN2O: A Focus on Fluoro-Benzimidazole Carboxaldehydes
The molecular formula C8H5FN2O represents a variety of structural isomers. Among the most promising for drug discovery are the fluoro-benzimidazole carboxaldehydes. The IUPAC name for one such isomer is 4-fluoro-1H-benzimidazole-2-carbaldehyde .[4] The strategic placement of the fluorine atom on the benzene ring and the carboxaldehyde group at the 2-position of the imidazole ring creates a molecule with significant potential for diverse biological activities. The electron-withdrawing nature of both the fluorine and the aldehyde can influence the electronic distribution within the heterocyclic system, impacting its interaction with biological targets.
Synthetic Strategies: A Validated Protocol for 4-Fluoro-1H-benzimidazole-2-carbaldehyde
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. A common and effective method involves the condensation of an o-phenylenediamine with an aldehyde.[5] The following protocol is a representative, self-validating procedure for the synthesis of 4-fluoro-1H-benzimidazole-2-carbaldehyde, based on established methodologies.
Experimental Protocol: Synthesis of 4-Fluoro-1H-benzimidazole-2-carbaldehyde
Materials:
-
3-Fluoro-1,2-phenylenediamine
-
Glyoxylic acid monohydrate
-
Hydrochloric acid (4 M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-1,2-phenylenediamine (1.0 eq) in 4 M hydrochloric acid.
-
Addition of Reagent: To this solution, add glyoxylic acid monohydrate (1.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-fluoro-1H-benzimidazole-2-carbaldehyde.
Causality of Experimental Choices:
-
Acidic Conditions: The use of hydrochloric acid catalyzes the condensation reaction by protonating the carbonyl group of glyoxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the amino groups of the o-phenylenediamine.
-
Reflux: Heating the reaction mixture provides the necessary activation energy for the condensation and subsequent cyclization and dehydration steps to form the imidazole ring.
-
Neutralization and Extraction: Neutralization is crucial to deprotonate the product and allow for its extraction into an organic solvent. Ethyl acetate is a common choice due to its polarity, which is suitable for extracting moderately polar compounds like the target molecule.
-
Chromatographic Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the removal of unreacted starting materials and any side products.
Caption: Synthetic workflow for 4-fluoro-1H-benzimidazole-2-carbaldehyde.
Structural Elucidation and Characterization
The unambiguous identification of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data:
| Technique | Expected Observations for 4-Fluoro-1H-benzimidazole-2-carbaldehyde |
| ¹H NMR | Aromatic protons on the benzimidazole ring will appear in the range of δ 7.0-8.0 ppm. The aldehyde proton will be a characteristic singlet further downfield, typically above δ 9.5 ppm. The NH proton of the imidazole ring will appear as a broad singlet, with its chemical shift being solvent-dependent.[6] |
| ¹³C NMR | The aldehyde carbonyl carbon will have a characteristic resonance in the range of δ 180-190 ppm. Aromatic carbons will appear between δ 110-150 ppm, with the carbon attached to the fluorine showing a characteristic coupling (C-F coupling).[6] |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the aldehyde will be observed around 1680-1700 cm⁻¹. The N-H stretch of the imidazole ring will appear as a broad band in the region of 3200-3400 cm⁻¹. C-F stretching vibrations will be present in the fingerprint region.[7] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of C8H5FN2O (164.14 g/mol ).[4] |
Trustworthiness through Self-Validation: The consistency of data across these orthogonal analytical techniques provides a self-validating system, confirming the identity and purity of the synthesized compound. Any significant deviation from the expected values would necessitate further investigation and purification.
Biological Activities and Therapeutic Potential
Fluoro-benzimidazole carboxaldehydes and their derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Benzimidazole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, and the disruption of microtubule dynamics.[8] The aldehyde functional group can act as a reactive pharmacophore, potentially forming covalent bonds with target proteins.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action (Proposed) |
| Substituted benzimidazole derivative | MFC (Gastric Cancer) | 25.72 ± 3.95 | Induction of apoptosis[9] |
| Benzimidazole derivative | HOP-92 (Non-small cell lung cancer) | 0.19 | Inhibition of Topoisomerase I[10] |
| Fluorinated benzimidazole derivative | U87 (Glioblastoma) | 45.2 ± 13.0 | Cytotoxic effects[1] |
Antimicrobial Activity
The benzimidazole scaffold is also a well-established pharmacophore in antimicrobial agents.[3] The presence of fluorine can enhance the antimicrobial potency of these compounds.
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| Fluoro-benzimidazole derivative | Escherichia coli | 3.125[11] |
| Fluoro-benzimidazole derivative | Staphylococcus aureus | 12.5[11] |
| Fluoro-benzimidazole derivative | Candida albicans | 3.125[11] |
Mechanism of Action: A Multifaceted Approach
The biological activity of benzimidazole derivatives is often attributed to their ability to interact with multiple cellular targets.
Caption: Potential mechanisms of action for fluoro-benzimidazole derivatives.
Expertise & Experience Insight: The aldehyde functionality at the 2-position of the benzimidazole ring is a key feature. It can participate in various reactions within a biological system, including the formation of Schiff bases with amino groups on proteins, potentially leading to covalent inhibition of target enzymes. This reactivity, combined with the enhanced binding properties conferred by the fluorine atom, makes these compounds particularly interesting for targeting enzymes with active site lysine or other nucleophilic residues. The diverse mechanisms of action, including microtubule disruption and topoisomerase inhibition, suggest that these compounds may have a broad therapeutic window and could be effective against a range of diseases.[8]
Conclusion and Future Directions
The fluoro-benzimidazole carboxaldehydes, exemplified by 4-fluoro-1H-benzimidazole-2-carbaldehyde, represent a promising class of compounds for drug discovery. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them an attractive scaffold for further optimization. Future research should focus on elucidating the specific molecular targets of these compounds to enable more rational drug design. Structure-activity relationship (SAR) studies, exploring the effects of different substitution patterns on the benzimidazole ring, will be crucial in developing next-generation therapeutic agents with improved potency and selectivity. The insights and protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this versatile chemical class.
References
- 1. nveo.org [nveo.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-1H-benzimidazole-2-carboxaldehyde | C8H5FN2O | CID 21873634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of fluorinated imidazopyridines
An In-Depth Technical Guide to the Discovery and History of Fluorinated Imidazopyridines
Authored by a Senior Application Scientist
Foreword: The Strategic Union of a Privileged Scaffold and a Powerful Halogen
The imidazopyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2][3] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituents, enabling precise interactions with biological targets. Drugs like Zolpidem, a widely prescribed hypnotic, and Alpidem, an anxiolytic, have cemented the therapeutic importance of the imidazo[1,2-a]pyridine class.[4][5][6]
Parallel to the rise of such scaffolds, the strategic incorporation of fluorine has become a transformative tool in drug design.[7][8] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow chemists to fine-tune a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[7][8]
This guide delves into the convergence of these two powerful concepts: the discovery and historical development of fluorinated imidazopyridines. We will explore the evolution of synthetic strategies for introducing fluorine onto this critical scaffold and examine how this modification has been leveraged to create next-generation therapeutic candidates. This is not merely a historical account but a technical narrative designed for researchers, scientists, and drug development professionals, explaining the causality behind experimental choices and providing field-proven insights.
Part 1: Foundational Synthesis and the Dawn of Fluorination
The journey of imidazopyridines began long before their fluorinated counterparts were conceived. The first synthesis of the imidazo[1,2-a]pyridine skeleton was reported by Tschitschibabin and Kirsanow in 1925, who heated 2-aminopyridine derivatives with α-halocarbonyl compounds.[9] For decades, this scaffold remained a niche area of organic chemistry. However, the discovery of its biological activities in the late 20th century spurred a renaissance in synthetic methodology, leading to the development of numerous strategies, including multicomponent reactions, C-H functionalizations, and transition-metal-catalyzed couplings.[9]
The introduction of fluorine presented a new frontier. The initial challenge was regioselectivity—precisely controlling where the fluorine atom would be placed on the imidazopyridine core to achieve desired pharmacological effects.
Diagram: The Imidazo[1,2-a]pyridine Core and Key Functionalization Sites
Caption: Key reactive sites on the imidazo[1,2-a]pyridine scaffold.
Part 2: The Evolution of Fluorination Methodologies
The development of practical and efficient methods to install fluorine and fluorinated motifs has been critical. Early approaches often required harsh conditions or provided low yields, but modern organic chemistry has provided a sophisticated toolkit for this purpose.
Electrophilic Fluorination: The Direct Approach
One of the most direct ways to introduce a single fluorine atom is through electrophilic fluorination. Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have become workhorses in this area. The electron-rich nature of the C3 position of the imidazo[1,2-a]pyridine ring makes it a prime target for electrophilic attack.
A significant breakthrough was the development of regioselective C3-fluorination using Selectfluor in aqueous conditions.[10] This method offers a greener and often more efficient alternative to traditional organic solvents, providing moderate to good yields of the monofluorinated product.[10]
Experimental Protocol: Regioselective C3-Monofluorination
Objective: To synthesize 3-fluoro-2-phenylimidazo[1,2-a]pyridine from 2-phenylimidazo[1,2-a]pyridine.
Materials:
-
2-phenylimidazo[1,2-a]pyridine (1.0 mmol)
-
Selectfluor (1.2 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.2 mmol)
-
Acetonitrile (CH3CN) (5 mL)
-
Water (H2O) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add 2-phenylimidazo[1,2-a]pyridine (1.0 mmol) and DMAP (0.2 mmol).
-
Add acetonitrile (5 mL) and water (5 mL) to the flask and stir the mixture until all solids are dissolved.
-
Add Selectfluor (1.2 mmol) portion-wise to the solution at room temperature. The addition of an electrophilic fluorine source to the electron-rich heterocycle initiates the reaction. DMAP acts as a mild base to facilitate the process.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3.
-
Extract the aqueous layer three times with ethyl acetate. The organic layers are combined. This step isolates the product from the aqueous phase and inorganic salts.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. This removes residual water and salts.
-
Purify the crude product by column chromatography on silica gel to yield the pure 3-fluoro-2-phenylimidazo[1,2-a]pyridine.
Photoredox Catalysis: Accessing Fluoroalkyl Groups
While single fluorine atom substitution is valuable, the introduction of fluoroalkyl groups like trifluoromethyl (CF3) can have an even more profound impact on a molecule's lipophilicity and metabolic stability. Visible-light photoredox catalysis has emerged as a powerful, mild, and efficient strategy for the C-H fluoroalkylation of imidazopyridines.[9]
This methodology typically involves a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) that, upon excitation by visible light, can initiate a radical-based reaction. A fluoroalkyl source, such as Langlois' reagent (CF3SO2Na), is used to generate the corresponding fluoroalkyl radical, which then adds to the C3 position of the imidazopyridine.[9] This approach has enabled the synthesis of a broad range of C3-perfluoroalkylated imidazo[1,2-a]pyridines with excellent yields and functional group tolerance.[9]
Diagram: General Workflow for Photoredox C3-Fluoroalkylation
Caption: A typical experimental workflow for C3-fluoroalkylation via photoredox catalysis.
Part 3: Case Study - Fluorinated Analogues of Zolpidem
Zolpidem is a potent hypnotic agent that acts as a selective agonist at the α1 subunit of the GABAA receptor.[6][11] Its rapid metabolism, however, results in a short duration of action, making it suitable for sleep-onset insomnia but less so for sleep maintenance.[11] This metabolic vulnerability provided a clear rationale for developing fluorinated analogues.
Rationale and Synthesis
Researchers hypothesized that introducing fluorine atoms onto the phenyl ring of Zolpidem could block sites of metabolic oxidation, thereby increasing the drug's metabolic stability and duration of action.[11] A key challenge was to achieve this without disrupting the molecule's specific binding to the GABAA receptor.
An efficient, microwave-assisted three-step synthesis was developed to rapidly assemble Zolpidem and its fluorinated analogues.[11][12] Microwave irradiation significantly reduces reaction times compared to conventional heating, allowing for faster library generation and optimization.[11]
Comparative Synthesis Data
| Compound | Method | Total Reaction Time | Overall Yield |
| Zolpidem | Conventional Heating | 24-48 hours | ~60-70% |
| Zolpidem | Microwave-Assisted | ~30-60 minutes | >85%[11] |
| Fluorinated Analogues | Microwave-Assisted | ~30-60 minutes | >80%[11] |
Data synthesized from descriptions in cited literature for illustrative purposes.[11]
Impact of Fluorination on Biological Properties
Studies confirmed the hypothesis: the fluorinated analogues of Zolpidem exhibited promising metabolic stability and a longer duration of biological activity.[11] This finding is significant as it transforms the pharmacological profile from a short-acting hypnotic to a potential tool for chronic treatment studies or for patients requiring longer sleep maintenance.[11] Furthermore, these analogues, like Zolpidem itself, displayed prominent antipsychotic activity in animal models, opening new avenues for their therapeutic application.[11]
This case study perfectly illustrates the core principles of medicinal chemistry: identifying a lead compound's limitations (metabolic instability) and using a strategic chemical modification (fluorination) to overcome them, resulting in new chemical entities with improved properties.
Part 4: Structure-Activity Relationship (SAR) and Future Outlook
The impact of fluorination is highly dependent on its position on the imidazopyridine scaffold. A comprehensive structure-activity relationship (SAR) is crucial for rational drug design.[2]
-
C3-Fluorination: As seen with photoredox catalysis, the C3 position is readily functionalized. Adding small fluorinated groups here can modulate electronic properties and receptor interactions.
-
Aromatic Ring Fluorination: As demonstrated with Zolpidem analogues, fluorinating appended aryl rings is a classic strategy to block metabolic hydroxylation, enhancing bioavailability and half-life.[11][13] For instance, the presence of fluorine at the para position of a phenyl ring attached to the imidazopyridine core has been shown to increase activity against S. aureus.[14]
-
Impact on Potency: The effect of fluorination on potency is not always predictable. While it can enhance binding through favorable interactions (e.g., with backbone amides), it can also lead to a loss of affinity if the fluorine atom introduces an unfavorable steric or electronic clash in the binding pocket.[13] A study on trypanosomal inhibitors found that only specific, not random, fluorination of imidazopyridine analogues led to improved potency and bioavailability.[13]
The future of fluorinated imidazopyridines is bright. New synthetic methods continue to emerge, providing access to novel chemical space.[15] Their diverse biological activities, from CNS agents to anti-infectives and anti-cancer drugs, ensure that this scaffold will remain a focus of intense research.[2][16][17] The continued exploration of this powerful combination—a privileged scaffold and a strategic halogen—will undoubtedly lead to the discovery of the next generation of innovative therapeutics.
References
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New drugs for insomnia: comparative tolerability of zopiclone, zolpidem and zaleplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 6. Zolpidem | C19H21N3O | CID 5732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety and handling of 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde
An In-depth Technical Guide to the Safe Handling of 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde
Introduction:
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its fused imidazopyridine core, substituted with a reactive aldehyde and a fluorine atom, makes it a valuable precursor for synthesizing complex molecules with potential therapeutic applications. The fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde group serves as a versatile handle for various chemical transformations.[1] Notably, this compound is a key intermediate in the development of pharmaceuticals like kinase inhibitors and anxiolytic agents.[1] Furthermore, it has been utilized in the synthesis of oxazole derivatives that exhibit potent urease inhibition, highlighting its relevance in developing treatments for conditions like peptic ulcers.[2][3][4]
Given its reactive nature and application in sensitive research environments, a thorough understanding of its safety and handling properties is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this compound safely and effectively. It moves beyond a simple recitation of data sheet information to explain the causality behind safety protocols, grounded in the principles of chemical reactivity and analog-based hazard assessment.
Section 1: Compound Identification and Physicochemical Properties
A clear identification of the compound's properties is the foundation of safe handling.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 1019020-06-4 | [1][5][6] |
| Molecular Formula | C₈H₅FN₂O | [1][5][6] |
| Molecular Weight | 164.14 g/mol | [1][2][6] |
| Appearance | Solid (form may vary) | Assumed |
| Purity | Typically >95% | [1] |
Section 2: Hazard Assessment and GHS Classification
A critical aspect of working with novel or specialized reagents is acknowledging data gaps in safety literature. The available Safety Data Sheet (SDS) for this compound indicates "no data available" for GHS pictograms, signal words, and hazard statements.[5] This does not imply the compound is harmless; rather, it signifies a lack of comprehensive testing.
In such cases, a conservative approach rooted in analog-based hazard assessment is the most responsible course of action. We must infer potential hazards from structurally similar compounds, namely other imidazopyridine-carbaldehydes and pyridine-carbaldehydes. This proactive methodology ensures that appropriate precautions are taken.
Inferred Potential Hazards Based on Structural Analogs:
| Hazard Category | Potential Effect | Rationale and Analog Data Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | Pyridine-based aldehydes are classified as harmful if swallowed.[7][8][9] |
| Acute Toxicity (Inhalation) | Toxic or harmful if inhaled. | Analogs are classified as toxic if inhaled and may cause respiratory irritation.[7][10][11][12] |
| Skin Corrosion/Irritation | Causes skin irritation; may cause an allergic skin reaction. | Imidazopyridine and pyridine aldehydes are known skin irritants.[8][10][11][13] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | This is a common hazard for aldehydes and pyridine derivatives, classified as Category 1 or 2.[9][10][11][13] |
| Aquatic Toxicity | Harmful to aquatic life. | Pyridine derivatives can be toxic to aquatic environments.[7][8] |
Disclaimer: This assessment is predictive and based on structural analogs. All handling procedures should reflect the highest potential hazard indicated until specific toxicological data for this compound becomes available.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Based on the analog-driven hazard assessment, stringent exposure controls are mandatory. The primary goal is to prevent any contact with the substance.
Engineering Controls:
-
Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][13]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[10]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended when handling the pure solid or concentrated solutions. Always check for breakthrough times and wash hands thoroughly after handling.[8][11]
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[8][11]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. Ensure no skin is exposed.[11]
-
Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary for spill cleanup or if engineering controls fail.[7]
Fig 1: Recommended PPE Donning and Doffing Sequence
Section 4: Safe Handling and Storage Protocols
Adherence to a strict protocol minimizes risk during routine laboratory operations.
Handling Solid Compound:
-
Preparation: Before retrieving the compound from storage, prepare the workspace in the fume hood. Lay down absorbent bench paper.
-
Weighing: Use a tared weigh boat or glass vial. Handle the container with care to avoid creating airborne dust. Use a micro-spatula for transfers.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid slowly. Do not add the solid to a large volume of stirred solvent, which can cause splashing.
-
Post-Handling: After use, decontaminate the spatula and any surfaces. Tightly close the primary container.
Storage:
-
Temperature: For long-term stability, store at -20°C as recommended by some suppliers.[1] Other suppliers suggest storage at room temperature, sealed and dry.[6] To ensure maximum integrity of this valuable reagent, cold storage is the preferred method.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air or moisture, a standard precaution for reactive aldehydes.[10][13]
-
Location: Keep in a tightly closed container in a dry, well-ventilated area, away from incompatible materials.[10] Store in a locked cabinet or area accessible only to authorized personnel.[7]
Incompatible Materials:
-
Strong Oxidizing Agents: The aldehyde group can be oxidized.
-
Strong Bases and Amines: Can react with the aldehyde group through condensation or other pathways.[2][10]
-
Strong Acids: May catalyze unwanted side reactions.[13]
-
Strong Reducing Agents: Will reduce the aldehyde to an alcohol.[2]
Section 5: Emergency Procedures
Rapid and correct responses to emergencies are critical.
First-Aid Measures: This information is consolidated from the primary SDS and analog data.[5][7][10]
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Prevent further spillage. For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5][10]
-
Decontaminate: Clean the spill area thoroughly.
-
PPE: All personnel involved in cleanup must wear appropriate PPE as described in Section 3.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Combustion may produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[10][11]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][7]
Section 6: Application Case Study: Synthesis of Imidazopyridine-Oxazole Derivatives
Understanding the compound's reactivity in a practical setting reinforces safe handling. A key application is its use as a precursor for urease inhibitors.[3][4] This involves a two-step protocol where the aldehyde is first converted to a semicarbazone, which then undergoes cyclization to form the oxazole ring.[14]
Fig 2: Workflow for the Synthesis of Imidazopyridine-Oxazole Derivatives
Experimental Protocol: This is a representative protocol based on published methods.[14] Researchers must adapt it based on their specific substrates and laboratory conditions.
-
Step 1: Formation of Semicarbazone Intermediate a. In a round-bottom flask equipped with a condenser and magnetic stir bar, dissolve this compound (1.0 eq) in methanol. b. Add semicarbazide (1.1 eq) to the solution. c. Add a few drops of glacial acetic acid as a catalyst. d. Heat the reaction mixture to reflux and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Once the starting material is consumed, cool the mixture to room temperature. The intermediate product may precipitate. Collect the solid by filtration or remove the solvent under reduced pressure.
-
Step 2: Formation of Oxazole Ring a. To a new flask, add the semicarbazone intermediate from Step 1 (1.0 eq) and a substituted phenacyl bromide (1.0 eq) in ethanol. b. Heat the mixture to reflux and stir for an extended period (e.g., 16 hours), monitoring by TLC.[14] c. After cooling to room temperature, remove the solvent under reduced pressure. d. The resulting solid residue can be washed and then purified by recrystallization (e.g., from ethyl acetate) or column chromatography to yield the final imidazopyridine-oxazole product.[14]
Section 7: Waste Disposal
Chemical waste must be handled responsibly to ensure personnel safety and environmental protection.
-
Consult EHS: Always follow the specific waste disposal guidelines provided by your institution's Environmental Health and Safety (EHS) department.
-
Waste Streams: Unused reagent and reaction waste containing this compound should be collected in a dedicated, labeled hazardous waste container. Given the fluorine atom, this will likely be designated for a halogenated organic waste stream.
-
Empty Containers: "Empty" containers may retain chemical residue. They should be rinsed with a suitable solvent (e.g., acetone or ethyl acetate), and the rinsate should be collected as hazardous waste. The decontaminated container can then be disposed of appropriately.
Conclusion
This compound is a powerful tool for chemical synthesis, but its potential hazards require a commensurate level of respect and caution. By understanding its reactivity, employing a conservative analog-based approach to hazard assessment, and adhering strictly to engineering controls, proper PPE usage, and established handling protocols, researchers can safely unlock its potential in the pursuit of novel therapeutics and other advanced materials.
References
- 1. This compound [myskinrecipes.com]
- 2. Buy 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde | 881841-32-3 [smolecule.com]
- 3. (Open Access) Synthetic transformation of this compound into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study (2023) | Rafaqat Hussain | 2 Citations [scispace.com]
- 4. Synthetic transformation of this compound into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. This compound - CAS:1019020-06-4 - Sunway Pharm Ltd [3wpharm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde for the Research Professional
Introduction
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique scaffold, featuring a fused imidazopyridine ring system with a reactive aldehyde functionality and a strategically positioned fluorine atom, makes it an invaluable intermediate for the synthesis of a diverse array of bioactive molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent compounds, making this reagent particularly attractive for the development of novel therapeutics.[1] This guide provides an in-depth overview of its chemical properties, commercial availability, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.
Chemical Properties and Data
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. Key data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1019020-06-4 | [1][2][3] |
| Molecular Formula | C₈H₅FN₂O | [1][2][3] |
| Molecular Weight | 164.14 g/mol | [1][2] |
| Purity | Typically ≥95% | [1] |
| MDL Number | MFCD09994347 | [1] |
| Storage Conditions | Sealed in a dry environment, with some suppliers recommending -20°C for long-term storage. | [1] |
Commercial Availability
This compound is available from a range of specialized chemical suppliers. The following table provides a non-exhaustive list of vendors, which can serve as a starting point for procurement. Researchers are advised to contact suppliers directly for the most current pricing and availability.
| Supplier | Product/Reagent Code | Purity |
| Sunway Pharm Ltd | CB54788 | 97% |
| MySkinRecipes | 189688 | 95% |
| XiXisys.com | QC-8813 | Not specified |
| SuZhou ShiYa Biopharmaceuticals, Inc | Not specified | Not specified |
Synthesis of this compound
The introduction of a formyl group at the C3 position of the imidazo[1,2-a]pyridine scaffold is typically achieved through an electrophilic substitution reaction. The Vilsmeier-Haack reaction is a classic and effective method for this transformation, utilizing a Vilsmeier reagent generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃).[4]
The logical workflow for the synthesis is depicted in the diagram below. The process begins with the synthesis of the 6-fluoro-imidazo[1,2-a]pyridine core, which is then subjected to formylation.
Caption: Synthetic workflow for this compound.
Representative Experimental Protocol: Vilsmeier-Haack Formylation
The following is a representative protocol for the formylation of an imidazo[1,2-a]pyridine derivative. This should be adapted and optimized for the specific substrate, 6-fluoro-imidazo[1,2-a]pyridine.
Materials:
-
6-Fluoro-imidazo[1,2-a]pyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 6-fluoro-imidazo[1,2-a]pyridine in anhydrous DCM at 0 °C under an inert atmosphere, add POCl₃ dropwise.
-
Add DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Applications in the Synthesis of Bioactive Molecules
This compound is a versatile precursor for a variety of bioactive compounds, including kinase inhibitors, anxiolytic agents, and urease inhibitors.[1] The aldehyde group serves as a handle for further chemical transformations, such as condensation reactions, reductive aminations, and the formation of other heterocyclic systems.
Synthesis of Imidazopyridine-Oxazole Derivatives as Urease Inhibitors
A notable application of this aldehyde is in the synthesis of oxazole derivatives, which have shown potent urease inhibitory activity.[5][6] Urease is an enzyme implicated in the pathogenesis of ulcers and other gastrointestinal diseases.[5]
The synthetic pathway involves a two-step reaction protocol starting from this compound.
Caption: Synthesis of imidazopyridine-oxazole derivatives.
Experimental Protocol: Synthesis of Imidazopyridine-Oxazole Derivatives
The following protocol is adapted from published literature for the synthesis of imidazopyridine-based oxazole analogs.[6]
Materials:
-
This compound
-
Substituted phenacyl bromide
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Hydroxylamine hydrochloride
-
Ethyl acetate
Procedure:
-
Synthesis of the Intermediate: To a solution of this compound in ethanol, add the substituted phenacyl bromide and potassium carbonate.
-
Reflux the reaction mixture and monitor its completion by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Wash the resulting residue and recrystallize from a suitable solvent to obtain the purified intermediate.
-
Synthesis of the Oxazole Derivative: The intermediate from the previous step is then reacted with hydroxylamine hydrochloride in a suitable solvent.
-
The reaction mixture is refluxed until the formation of the oxazole derivative is complete (monitored by TLC).
-
Upon cooling, the solvent is removed, and the residue is washed and recrystallized from ethyl acetate to yield the purified imidazopyridine-based oxazole product.
-
The structure of the synthesized compounds should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of biologically active compounds. Its commercial availability, coupled with established synthetic routes for its preparation and derivatization, makes it an essential tool for researchers in the fields of medicinal chemistry and drug discovery. The strategic incorporation of this scaffold can lead to the development of novel therapeutics with improved pharmacological profiles.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound - CAS:1019020-06-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. Page loading... [guidechem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Synthetic transformation of this compound into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Synthesis of oxazole derivatives from 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde
An Application Guide to the Synthesis of Novel Oxazole-Appended Imidazo[1,2-a]pyridine Scaffolds
Introduction: Bridging Privileged Scaffolds for Drug Discovery
In the landscape of medicinal chemistry, the fusion of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of rational drug design. The imidazo[1,2-a]pyridine core is one such scaffold, renowned for its presence in clinically significant agents like the anti-insomnia drug Zolpidem and the anti-osteoporosis agent Minodronic acid.[1] This heterocyclic system is a versatile template in the development of treatments for a range of conditions, including cancer and inflammation.[2][3]
Similarly, the oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a bioisostere for ester and amide functionalities and is integral to numerous natural products and synthetic drugs.[4][5][6][7] Its ability to engage with enzymes and receptors through various non-covalent interactions makes it a valuable component in designing new therapeutic agents.[5][6]
This application note provides a detailed protocol for the synthesis of novel hybrid molecules by appending an oxazole ring to the 6-Fluoroimidazo[1,2-a]pyridine framework, starting from its corresponding carbaldehyde. This transformation leverages the robust and reliable Van Leusen oxazole synthesis, offering a direct and efficient route to a library of 5-substituted oxazole derivatives. The resulting compounds, such as those investigated for urease inhibition, hold significant potential for further development in drug discovery programs.[8][9][10]
Scientific Rationale & Reaction Mechanism: The Van Leusen Oxazole Synthesis
The conversion of an aldehyde to a 5-substituted oxazole is elegantly achieved through the Van Leusen oxazole synthesis.[11][12] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which acts as a "C2N1" synthon.[11] The unique reactivity of TosMIC is central to the transformation, driven by its acidic α-protons, the isocyanide group, and the p-toluenesulfinyl (tosyl) group, which serves as an excellent leaving group.[12]
The mechanism proceeds through a well-defined sequence:
-
Deprotonation: The reaction is initiated by a base (e.g., potassium carbonate) that abstracts an acidic proton from the α-carbon of TosMIC, generating a nucleophilic carbanion.
-
Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbonyl carbon of the 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde.
-
Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, where the oxygen atom attacks the isocyanide carbon to form a five-membered oxazoline ring.[13][14]
-
Elimination & Aromatization: A second molecule of base promotes the elimination of the tosyl group (as p-toluenesulfinic acid). This step is the driving force for the reaction, leading to the formation of the stable, aromatic oxazole ring.[12]
This one-pot reaction is valued for its mild conditions and broad substrate scope, making it a powerful tool for generating molecular diversity.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. (Open Access) Synthetic transformation of this compound into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study (2023) | Rafaqat Hussain | 2 Citations [scispace.com]
- 9. Synthetic transformation of this compound into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 13. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
Application Notes & Protocols: Leveraging 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde in Multicomponent Reactions for Accelerated Drug Discovery
Abstract
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Multicomponent reactions (MCRs) offer a powerful, atom-economical strategy for rapidly generating molecular complexity and are central to modern diversity-oriented synthesis (DOS).[2][3] This guide details the strategic application of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde , a versatile and functionalized building block, in key MCRs. We provide field-tested, step-by-step protocols for the Ugi and Biginelli reactions, enabling researchers to efficiently synthesize diverse libraries of novel compounds. The inclusion of a fluorine atom on the imidazopyridine ring is a deliberate design choice, intended to enhance pharmacokinetic properties such as metabolic stability and target binding affinity.[4][5] These protocols are designed for researchers, scientists, and drug development professionals aiming to accelerate hit-finding and lead optimization programs.
Introduction: A Convergence of Strategy and Efficiency
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core
The imidazo[1,2-a]pyridine bicyclic system is a cornerstone of modern medicinal chemistry.[6] Its rigid, planar structure and unique electronic properties have made it a key pharmacophore in a range of successful drugs, including Zolpidem (hypnotic), Alpidem (anxiolytic), and Soraprazan (anti-ulcer).[1][7] The scaffold's ability to engage in various biological interactions makes it an attractive starting point for developing novel therapeutics. Functionalization, particularly at the C3 position, allows for the introduction of diverse chemical moieties to modulate activity and selectivity.[8]
Multicomponent Reactions (MCRs): The Engine for Diversity-Oriented Synthesis
MCRs are one-pot processes where three or more reactants combine to form a single product that incorporates the substantial majority of the atoms from each starting material.[2] This approach embodies the principles of green and efficient chemistry by minimizing steps, solvent usage, and waste generation. For drug discovery, the primary advantage of MCRs is the ability to rapidly construct vast libraries of complex molecules from simple, readily available building blocks, a strategy known as Diversity-Oriented Synthesis (DOS).[9][10]
Focus Molecule: this compound
This application note focuses on a key building block that merges the benefits of the imidazopyridine core with strategic functionalization.
-
The Imidazopyridine Core: Provides the proven, biologically relevant scaffold.
-
C6-Fluorine Substitution: The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity. Its incorporation can improve metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving cell permeability.[11][12][13]
-
C3-Carbaldehyde Group: The aldehyde is a versatile chemical handle, serving as the electrophilic component in numerous classic MCRs. This allows the imidazopyridine scaffold to be seamlessly integrated into more complex molecular architectures.
The following sections provide detailed protocols for using this aldehyde in two powerful and widely applicable MCRs: the Ugi four-component reaction and the Biginelli reaction.
The Ugi Four-Component Reaction (Ugi-4CR): Crafting Peptidomimetics
Principle: The Ugi reaction is a cornerstone of MCR chemistry, enabling the one-pot synthesis of α-acylamino carboxamides (often called "Ugi products" or peptidomimetics) from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[14] By employing this compound as the aldehyde component, the privileged imidazopyridine scaffold is directly incorporated into a peptide-like backbone, creating molecules with significant potential for biological screening.[15]
Generalized Ugi Reaction Mechanism
The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which is then trapped by the nucleophilic isocyanide. This is followed by the addition of the carboxylate and a subsequent Mumm rearrangement to yield the final, stable bis-amide product.[16]
Caption: Generalized workflow of the Ugi four-component reaction.
Detailed Protocol: Synthesis of a Ugi Product Library
This protocol describes a general procedure for synthesizing a library of compounds by varying the amine, carboxylic acid, and isocyanide components.
Materials and Reagents:
-
This compound (1.0 eq)
-
A primary amine (e.g., aniline, benzylamine) (1.0 eq)
-
A carboxylic acid (e.g., acetic acid, benzoic acid) (1.0 eq)
-
An isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.0 eq)
-
Methanol (MeOH), anhydrous (as solvent, ~0.5 M concentration)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 164 mg, 1.0 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous methanol (2 mL) and stir to dissolve the aldehyde.
-
Component Addition: Sequentially add the primary amine (1.0 mmol, 1.0 eq), the carboxylic acid (1.0 mmol, 1.0 eq), and finally the isocyanide (1.0 mmol, 1.0 eq) at room temperature.
-
Scientist's Note: The order of addition is generally not critical, but adding the isocyanide last is common practice. Isocyanides often have strong, unpleasant odors and should be handled exclusively in a well-ventilated fume hood.
-
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: The Ugi reaction is often efficient at room temperature, making it operationally simple. Methanol is an excellent solvent as it effectively solvates the intermediates.[16]
-
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate or dichloromethane and wash with saturated NaHCO₃ solution to remove unreacted acid, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel.
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Representative Data: Ugi Reaction Scope
| Entry | Amine Component | Isocyanide Component | Carboxylic Acid | Yield (%) |
| 1 | Aniline | Cyclohexyl Isocyanide | Acetic Acid | 85 |
| 2 | Benzylamine | tert-Butyl Isocyanide | Benzoic Acid | 78 |
| 3 | 4-Methoxyaniline | Benzyl Isocyanide | Propionic Acid | 81 |
| 4 | Furfurylamine | Cyclohexyl Isocyanide | Acetic Acid | 75 |
| Yields are representative and may vary based on specific substrates and purification. |
The Biginelli Reaction: Building Fused Dihydropyrimidinones
Principle: The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs) from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[17] Using this compound as the aldehyde component allows for the direct fusion of a medicinally relevant DHPM ring system onto the imidazopyridine scaffold, creating novel, complex heterocyclic structures in a single step.[18][19]
Biginelli Reaction Workflow and Mechanism
The acid-catalyzed mechanism typically begins with the condensation of the aldehyde and urea to form an N-acyliminium ion. This is followed by the nucleophilic addition of the β-ketoester enolate and a final intramolecular condensation to close the ring.[17][19]
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. jocpr.com [jocpr.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 7. bio-conferences.org [bio-conferences.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in multicomponent reactions for diversity-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. researchgate.net [researchgate.net]
- 13. inhancetechnologies.com [inhancetechnologies.com]
- 14. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. [digitalcommons.georgiasouthern.edu]
- 16. mdpi.com [mdpi.com]
- 17. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 18. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 19. Biginelli Reaction [organic-chemistry.org]
Protocol for the Synthesis of Novel Chalcones via Claisen-Schmidt Condensation with 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the synthesis of chalcone derivatives incorporating the medicinally significant 6-fluoroimidazo[1,2-a]pyridine scaffold. The protocol leverages the Claisen-Schmidt condensation, a robust and versatile C-C bond-forming reaction. This document is designed for professionals in chemical synthesis and drug discovery, offering not just a methodology, but also the underlying chemical principles, optimization strategies, and troubleshooting advice.
The imidazo[1,2-a]pyridine core is a privileged heterocyclic system found in numerous marketed drugs, including the anxiolytic Alpidem and the hypnotic Zolpidem.[1][2] Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are also of profound interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The convergence of these two pharmacophores through the Claisen-Schmidt reaction yields novel molecular entities with significant therapeutic potential.[5][6] The inclusion of a fluorine atom on the imidazopyridine ring can further enhance metabolic stability and binding affinity, making 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde a particularly valuable starting material.[7]
Section 1: The Claisen-Schmidt Reaction: Mechanism and Rationale
The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde that lacks α-hydrogens and an enolizable ketone (or aldehyde).[8] This specificity is key to the reaction's utility, as it prevents the self-condensation of the aldehyde, leading to a cleaner reaction profile and simplifying product isolation.[9]
The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.[4] The mechanism proceeds through three principal steps:
-
Enolate Formation : The base abstracts an acidic α-hydrogen from the ketone (e.g., a substituted acetophenone) to form a resonance-stabilized enolate ion.[10]
-
Nucleophilic Attack : The nucleophilic enolate attacks the electrophilic carbonyl carbon of the this compound.
-
Dehydration : The resulting β-hydroxy ketone (aldol adduct) readily undergoes base-catalyzed dehydration to yield the final, highly conjugated chalcone product. This dehydration step is often spontaneous and drives the reaction to completion.[11]
Caption: Figure 1: Base-Catalyzed Claisen-Schmidt Mechanism
Section 2: Experimental Protocol
This protocol details a general procedure for the synthesis of a chalcone derivative from this compound and a generic substituted acetophenone.
Materials and Reagents
-
This compound (1.0 eq)
-
Substituted Acetophenone (e.g., 4'-Methoxyacetophenone) (1.0 - 1.1 eq)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (or Methanol), reagent grade
-
Deionized Water
-
Dilute Acetic Acid or Hydrochloric Acid (for neutralization)
-
Ethyl Acetate and Hexanes (for TLC and chromatography)
-
Silica Gel (for column chromatography, if necessary)
Equipment
-
Round-bottom flask with magnetic stir bar
-
Magnetic stirrer hotplate
-
Condenser (optional, for heated reactions)
-
Ice bath
-
Buchner funnel and vacuum filtration apparatus
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in ethanol (approx. 10-15 mL per mmol of acetophenone). Stir the solution at room temperature until the ketone is fully dissolved.
-
Catalyst Addition: To the stirred ketone solution, add a 10% aqueous solution of KOH or NaOH (approx. 1 mL).[12] Stir the mixture for 15-20 minutes at room temperature. The formation of the enolate may impart a slight color change.
-
Aldehyde Addition: Add this compound (1.0 eq) to the reaction mixture. It can be added as a solid or dissolved in a minimum amount of ethanol.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The formation of the chalcone product is often indicated by the appearance of a new, less polar spot (higher Rf) and a change in the color of the reaction mixture. Reactions are typically complete within 6-8 hours, though some substrates may require longer.[12] The formation of a precipitate often indicates product formation.[4]
-
Product Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into a beaker containing ice-cold water (approx. 10 times the reaction volume). This will cause the crude chalcone product to precipitate.
-
Neutralization & Filtration: While stirring, carefully neutralize the mixture with dilute acetic acid or HCl until it reaches a pH of ~7. This step is crucial for protonating any remaining phenoxide intermediates and ensuring complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid generously with cold water to remove any inorganic salts and residual base. A subsequent wash with a small amount of cold ethanol can help remove highly polar impurities.[9]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. If recrystallization does not yield a pure product, column chromatography on silica gel is recommended.[1]
Caption: Figure 2: Experimental Workflow
Section 3: Optimization and Troubleshooting
The efficiency of the Claisen-Schmidt condensation can be influenced by several factors. The following table provides guidance on optimizing the reaction and troubleshooting common issues.[13][14]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inappropriate Catalyst: Base may be too weak or deactivated by acidic impurities.[9] - Low Temperature: Reaction rate is too slow. - Insoluble Reactants: Poor solubility in the chosen solvent system. | - Ensure reagents are pure and glassware is dry. Increase catalyst concentration or use a stronger base (e.g., switch from K₂CO₃ to KOH). - Gently heat the reaction to 40-50 °C, monitoring carefully for side products.[9] - Increase solvent volume or consider a co-solvent. |
| Multiple Products / Side Reactions | - Self-condensation of Ketone: Occurs if ketone is highly reactive or reaction time is excessive. - Cannizzaro Reaction: Disproportionation of the aldehyde under strong basic conditions (less common for heteroaromatic aldehydes but possible). - Michael Addition: The enolate can add to the newly formed chalcone. | - Use a slight excess of the aldehyde. Avoid excessively long reaction times once the aldehyde is consumed. - Use a milder base (e.g., K₂CO₃) or lower the base concentration. Ensure slow, controlled addition of the base.[13] - Lower the reaction temperature and ensure a 1:1 stoichiometry. |
| Product is an Oil / Fails to Precipitate | - The chalcone product may have a low melting point or be highly soluble in the aqueous mixture. | - After neutralizing, extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. |
| Purification Challenges | - Product and starting material have similar polarity. | - Ensure the reaction goes to completion by monitoring TLC. Optimize the mobile phase for column chromatography to achieve better separation. |
Section 4: Product Characterization
The structure of the synthesized chalcone must be confirmed through spectroscopic methods.
-
¹H and ¹³C NMR: This is the most definitive method. Expect to see characteristic doublet signals for the vinylic protons (H-α and H-β) in the ¹H NMR spectrum with a large coupling constant (J ≈ 15-16 Hz) confirming the trans configuration. Signals corresponding to both the imidazopyridine and acetophenone aromatic rings should be present.[1][15]
-
Infrared (IR) Spectroscopy: Look for a strong absorption band around 1650-1680 cm⁻¹ corresponding to the α,β-unsaturated carbonyl (C=O) stretch. A band around 1560 cm⁻¹ is indicative of the C=C stretch.[1][2]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product, showing the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺.[5]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijrar.org [ijrar.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazopyridine chalcones as potent anticancer agents: Synthesis, single-crystal X-ray, docking, DFT and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. byjus.com [byjus.com]
- 11. praxilabs.com [praxilabs.com]
- 12. isca.me [isca.me]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Note: Strategic Use of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde in the Synthesis of Potent and Selective PI3Kα Inhibitors
Abstract: The phosphatidylinositol 3-kinase alpha (PI3Kα) is a pivotal node in cellular signaling, and its aberrant activation is a hallmark of many human cancers. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This application note provides a detailed guide for researchers on the strategic application of a key intermediate, 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde , in the synthesis of targeted PI3Kα inhibitors. We will explore the rationale behind its design, provide a detailed synthetic protocol for its elaboration into a potent inhibitor, and outline methods for subsequent biological evaluation.
The Scientific Rationale: Targeting PI3Kα with a Privileged Scaffold
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] In numerous cancers, this pathway is hyperactivated, often due to activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or loss of the tumor suppressor PTEN.[4][5] This makes PI3Kα one of the most compelling targets for cancer therapy.[6][7]
The imidazo[1,2-a]pyridine core is a nitrogen-containing fused heterocyclic system that has proven to be an exceptional scaffold for developing kinase inhibitors.[8][9][10] Its rigid structure and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal foundation for inhibitor design.[1][11][12][13]
The intermediate, This compound , is strategically designed for optimal inhibitor synthesis:
-
The 6-Fluoro Group: The incorporation of a fluorine atom is a well-established medicinal chemistry strategy.[14][15][16] The fluorine at the C6 position can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and fine-tune the molecule's lipophilicity and permeability, thereby improving its pharmacokinetic profile.[17][18]
-
The 3-Carbaldehyde Group: The aldehyde functional group at the C3 position is a versatile synthetic handle. It provides a reactive site for introducing a wide variety of molecular fragments through reactions like reductive amination, Wittig reactions, or condensation reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and drug-like properties.
PI3K/AKT/mTOR Signaling Pathway Overview
The following diagram illustrates the central role of PI3Kα in this critical cancer-related pathway.
Caption: The PI3K/AKT/mTOR signaling cascade and the point of intervention for PI3Kα inhibitors.
Application Protocol: Synthesis of a Morpholinyl-Methane PI3Kα Inhibitor
This section details a representative two-step synthesis starting from this compound to produce a potent PI3Kα inhibitor, structurally analogous to known inhibitors like Serabelisib.[19][20][21][22][23] The key transformation is a reductive amination, a robust and widely used reaction in medicinal chemistry for its reliability and mild conditions.
Overall Synthetic Workflow
Caption: Workflow for the synthesis, purification, and evaluation of a PI3Kα inhibitor.
Step-by-Step Experimental Protocol
Reaction: Synthesis of (6-fluoroimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone via Reductive Amination.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| This compound | 164.14 | 1.0 | 164 mg | Starting Material |
| Morpholine | 87.12 | 1.2 | 105 µL | Amine component |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 318 mg | Mild reducing agent |
| Dichloromethane (DCM) | - | - | 10 mL | Anhydrous solvent |
| Acetic Acid | 60.05 | Catalytic | ~1 drop | Catalyst for iminium ion formation |
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (164 mg, 1.0 mmol).
-
Solvent Addition: Dissolve the aldehyde in anhydrous dichloromethane (10 mL).
-
Amine Addition: Add morpholine (105 µL, 1.2 mmol) to the solution, followed by a single drop of glacial acetic acid.
-
Initial Stirring: Stir the mixture at room temperature for 30 minutes. This period allows for the formation of the intermediate iminium ion.
-
Expert Insight: Pre-formation of the iminium ion before adding the reducing agent often leads to cleaner reactions and higher yields by minimizing side reactions, such as the reduction of the starting aldehyde.
-
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes.
-
Causality Note: STAB is the preferred reducing agent for this transformation because it is less basic and less hygroscopic than sodium cyanoborohydride and more selective than sodium borohydride. It is mild enough not to reduce the aldehyde in the absence of the amine and does not generate gaseous byproducts.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (15 mL). Stir for 10 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 70%) to yield the pure product.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).
Protocol: Biological Characterization
Once synthesized and purified, the compound's biological activity must be assessed to validate its function as a PI3Kα inhibitor.
A. In Vitro PI3Kα Kinase Inhibition Assay
This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of PI3Kα.
Methodology (ADP-Glo™ Kinase Assay Principle):
-
Kinase Reaction: Set up a reaction containing recombinant human PI3Kα enzyme, the lipid substrate (e.g., PIP2), ATP, and varying concentrations of the synthesized inhibitor (typically in a serial dilution from 10 µM to 0.1 nM). Include a positive control (e.g., Serabelisib) and a no-inhibitor (DMSO) control.[6]
-
Incubation: Incubate the reaction at 30°C for 1 hour to allow for the phosphorylation of PIP2 to PIP3.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the newly generated ADP into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The amount of light generated is directly proportional to the amount of ADP formed and thus reflects the PI3Kα kinase activity. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
B. Cell-Based Antiproliferative Assay
This assay evaluates the compound's ability to inhibit the growth of cancer cells that are known to be dependent on the PI3K pathway.
Methodology (MTT or CellTiter-Glo® Assay):
-
Cell Plating: Seed human cancer cells with a known PIK3CA mutation (e.g., MCF-7 or T47D breast cancer cell lines) in 96-well plates and allow them to adhere overnight.[1][3][6]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compound for 72 hours.
-
Viability Assessment:
-
For MTT: Add MTT reagent and incubate, allowing viable cells to convert the yellow tetrazolium salt into purple formazan crystals. Solubilize the crystals and measure the absorbance at ~570 nm.
-
For CellTiter-Glo®: Add the reagent, which lyses the cells and measures the ATP content, a direct indicator of cell viability, via a luminescent signal.
-
-
Data Analysis: The signal is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to DMSO-treated control cells. Plot the inhibition percentage against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Expected Results and Data Summary
A successful inhibitor synthesized from this compound is expected to show potent and selective activity.
| Compound ID | PI3Kα IC₅₀ (nM) | MCF-7 GI₅₀ (µM) | T47D GI₅₀ (µM) |
| Synthesized Inhibitor | 5 - 50 | 0.1 - 1.0 | 0.1 - 1.0 |
| Serabelisib (Reference)[19][21][22] | ~15-21 | ~2.0 | ~2.0 |
Conclusion
This compound serves as a high-value, versatile starting material for the construction of novel PI3Kα inhibitors. Its strategic design incorporates key features known to impart favorable pharmacological properties. The synthetic and biological protocols outlined in this note provide a robust framework for researchers in drug discovery to efficiently synthesize, purify, and validate new chemical entities targeting the PI3K pathway, a cornerstone of modern oncology research.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacyjournal.org [pharmacyjournal.org]
- 15. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. axonmedchem.com [axonmedchem.com]
- 20. Serabelisib | C19H17N5O3 | CID 70798655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. selleckchem.com [selleckchem.com]
- 23. trial.medpath.com [trial.medpath.com]
Application Notes & Protocols: 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde as a Versatile Precursor for Novel Urease Inhibitors
Abstract
Urease, a nickel-containing metalloenzyme, is a critical survival factor for various pathogenic bacteria, including Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers.[1][2] Inhibition of urease is a validated therapeutic strategy to combat these infections. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[3][4] This document provides a comprehensive technical guide on the use of 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde as a key building block for the synthesis of potent urease inhibitors. We present detailed protocols for the synthesis of derivative compounds, in vitro urease inhibition assays, and an analysis of the structure-activity relationships (SAR) that govern their efficacy.
Introduction: The Rationale for Targeting Urease
Urease (EC 3.5.1.5) catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to a rapid increase in local pH.[1] For pathogens like H. pylori, this activity is essential for neutralizing the acidic environment of the stomach, allowing for colonization and persistent infection.[2] Therefore, inhibiting urease can disrupt this crucial survival mechanism, rendering the bacteria more susceptible to gastric acid and antibiotic treatments.
The core scaffold, this compound, offers several advantages for drug design:
-
Fluorine Substitution: The fluorine atom at the 6-position can enhance metabolic stability and binding affinity of the final compounds.[5]
-
Reactive Aldehyde Group: The carbaldehyde at the 3-position serves as a versatile chemical handle for a variety of synthetic transformations, allowing for the creation of diverse chemical libraries.
-
Rigid Bicyclic Core: The fused imidazopyridine ring system provides a rigid and defined orientation for appended functional groups to interact with the enzyme's active site.
This guide will focus on the transformation of this precursor into a series of oxazole derivatives and detail the methodologies to assess their potential as urease inhibitors.[6][7]
Synthetic Workflow: From Precursor to Potent Inhibitor
The general strategy involves a two-step reaction protocol starting from this compound to generate a library of oxazole-based derivatives.[8][9] This process allows for the systematic introduction of various substituted aryl groups, which is crucial for exploring the structure-activity relationship.
Caption: General synthetic workflow from the precursor to the final oxazole derivatives.
Protocol: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine-Oxazole Derivatives
This protocol is adapted from methodologies described for the synthesis of oxazole-based imidazopyridine scaffolds.[6][7]
Step 1: Synthesis of Intermediate α-amino ketone
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add a substituted aryl amine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding imine.
-
Add trimethylsilyl cyanide (1.2 eq) to the reaction mixture and continue stirring for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-amino nitrile.
-
Hydrolyze the nitrile to the corresponding ketone under acidic conditions to yield the α-amino ketone intermediate.
Step 2: Cyclization to form the Oxazole Ring
-
Dissolve the crude α-amino ketone intermediate (1.0 eq) in a solvent like acetic acid.
-
Add a dehydrating agent or cyclizing agent (e.g., tosyl chloride) and heat the reaction mixture under reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the final 6-fluoroimidazo[1,2-a]pyridine-oxazole derivative.
-
Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HREI-MS).[8]
Biochemical Evaluation: Urease Inhibition Assay
The inhibitory potential of the synthesized compounds against urease is determined by quantifying ammonia production using the indophenol method.[10][11][12] This colorimetric assay is robust and well-suited for high-throughput screening in a 96-well plate format.
Caption: Workflow for the in vitro urease inhibition assay using the indophenol method.
Protocol: In Vitro Urease Inhibition Assay
-
Prepare solutions of the test compounds and the standard inhibitor, thiourea, in DMSO.
-
In a 96-well plate, add 25 µL of the test compound solution to each well.
-
Add 25 µL of Jack Bean Urease solution (10 U) to each well and incubate the plate at 37°C for 30 minutes.[10]
-
Initiate the enzymatic reaction by adding 50 µL of urea (10 mM) to each well.[12] Incubate at 37°C for another 30 minutes.
-
Stop the reaction and start color development by adding 50 µL of phenol reagent (127 mM phenol, 0.168 mM sodium nitroprusside) followed by 50 µL of alkali reagent (125 mM NaOH, 0.168 mM NaOCl).[10][12]
-
Incubate the plate at 37°C for 30 minutes to allow for color development.[12]
-
Measure the absorbance at a specific wavelength (typically 630 nm) using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against different concentrations of the test compounds.
Structure-Activity Relationship (SAR) and Mechanistic Insights
Systematic modification of the aryl moiety attached to the oxazole ring has revealed key structural features that enhance urease inhibitory activity.[9]
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as trifluoromethyl (-CF₃) and nitro (-NO₂), on the aryl ring significantly increases inhibitory potency.[8][9]
-
Hydrogen Bonding Potential: Substituents capable of forming strong hydrogen bonds, like the hydroxyl (-OH) group, also contribute to superior inhibitory potential.[8]
-
Steric Hindrance: Bulky substituents, particularly at the para-position of the aryl ring, can lead to a decrease in activity, likely due to unfavorable steric interactions within the enzyme's active site.[9]
Molecular docking studies suggest that these potent inhibitors interact with the dinickel center of the urease active site.[7][8] The interactions can include pi-pi stacking, hydrogen bonding, and chelation with the nickel ions, which are crucial for the catalytic hydrolysis of urea.[8][13]
Data Summary: Inhibitory Potency of Selected Derivatives
The following table summarizes the in vitro urease inhibition data for representative compounds derived from this compound, demonstrating the impact of different substituents.
| Compound ID | Aryl Substituents | IC₅₀ (µM) [± SD] |
| 4i | 3-CF₃, 5-NO₂ | 5.68 ± 1.66[6][8] |
| 4o | 2-CF₃, 5-NO₂ | 7.11 ± 1.24[6][8] |
| 4g | 3-OH | 9.41 ± 1.19[6][8] |
| 4h | 4-OH | 10.45 ± 2.57[6][8] |
| Thiourea (Standard) | - | 21.37 ± 1.76[6][8] |
Data sourced from literature.[9]
As shown in the table, several derivatives exhibit significantly greater potency than the standard urease inhibitor, thiourea. Notably, compounds 4i and 4o , which feature strong electron-withdrawing groups, are the most active inhibitors in this series.[8][9]
Conclusion
This compound is a highly valuable and versatile precursor for the development of novel and potent urease inhibitors. The synthetic accessibility of its aldehyde group allows for the creation of diverse libraries of compounds. The structure-activity relationship studies clearly indicate that functionalization with electron-withdrawing and hydrogen-bonding groups on an appended aryl ring system leads to a significant enhancement of inhibitory activity. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore this promising class of compounds in the ongoing effort to combat urease-dependent pathogens.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. (Open Access) Synthetic transformation of this compound into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study (2023) | Rafaqat Hussain | 2 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic transformation of this compound into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic transformation of this compound into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of C3-Functionalized Imidazo[1,2-a]pyridines in Medicinal Chemistry
An Application Note and Protocol for the Synthesis of C3-Alkylated 6-Fluoroimidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and bioactive natural products.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal framework for designing molecules that can interact with a wide range of biological targets. Consequently, imidazo[1,2-a]pyridine derivatives have found applications as anticancer, antiviral, anti-inflammatory, and anxiolytic agents.[1][3][4]
Among the various positions on the imidazo[1,2-a]pyridine ring system, the C3 position is particularly amenable to functionalization due to its high electron density, making it a nucleophilic center.[1][5] This has led to the development of numerous methodologies for introducing diverse substituents at this position, significantly expanding the chemical space accessible for drug discovery programs.[5][6][7] C3-alkylation, in particular, is a key transformation for introducing lipophilic groups that can modulate a compound's pharmacokinetic and pharmacodynamic properties.
This application note provides a detailed experimental procedure for the C3-alkylation of 6-fluoroimidazo[1,2-a]pyridine, a common starting material in medicinal chemistry. It is important to note that the direct C3-alkylation of a molecule already bearing a carbaldehyde group at the C3 position, such as 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde, is not a synthetically viable approach. The C3 position is already substituted, precluding a direct C-H activation and subsequent alkylation at that same site. Therefore, a more logical synthetic route involves the C3-alkylation of the parent 6-fluoroimidazo[1,2-a]pyridine, followed by subsequent functionalization if required.
The protocol detailed herein is based on a robust and versatile three-component aza-Friedel-Crafts reaction, which offers a straightforward and efficient means of accessing a diverse range of C3-alkylated imidazo[1,2-a]pyridines.[3][4][8][9]
Reaction Principle: The Aza-Friedel-Crafts Three-Component Reaction
The described protocol utilizes a Lewis acid-catalyzed three-component reaction involving an imidazo[1,2-a]pyridine, an aldehyde, and an amine.[3][4][8][9] The reaction proceeds through the formation of an in-situ generated iminium ion from the condensation of the aldehyde and the amine. This electrophilic iminium ion is then attacked by the nucleophilic C3 position of the imidazo[1,2-a]pyridine, leading to the formation of the C3-alkylated product. Yttrium triflate (Y(OTf)₃) is an effective Lewis acid catalyst for this transformation, promoting the formation of the iminium ion and facilitating the subsequent Friedel-Crafts type alkylation.[3][4][8][9]
Experimental Workflow
Figure 1. A schematic overview of the experimental workflow for the C3-alkylation of 6-fluoroimidazo[1,2-a]pyridine.
Detailed Experimental Protocol
Materials and Reagents
-
Starting Material: 6-Fluoroimidazo[1,2-a]pyridine
-
Aldehyde: Aromatic or aliphatic aldehyde (e.g., p-tolualdehyde)
-
Amine: Cyclic secondary amine (e.g., morpholine)
-
Catalyst: Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃)
-
Solvent: Toluene, anhydrous
-
Reagents for Work-up: Deionized water, Ethyl acetate, Anhydrous sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography, Hexanes, Ethyl acetate
Equipment
-
Sealed reaction tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Step-by-Step Procedure
-
To a sealed reaction tube, add 6-fluoroimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv.), the desired aromatic aldehyde (0.3 mmol, 1.5 equiv.), the cyclic amine (0.4 mmol, 2.0 equiv.), and Y(OTf)₃ (0.04 mmol, 0.2 equiv.).[3]
-
Add anhydrous toluene (1.0 mL) to the reaction tube.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
Monitor the progress of the reaction by TLC. The mobile phase for TLC will depend on the specific product, but a mixture of hexanes and ethyl acetate is a good starting point.
-
Upon completion of the reaction (as indicated by the disappearance of the starting material on TLC), remove the reaction tube from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding deionized water (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired C3-alkylated 6-fluoroimidazo[1,2-a]pyridine.[3]
Characterization
The structure of the purified product should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Key Reaction Parameters and Substrate Scope
The success of this three-component reaction can be influenced by several factors. The following table summarizes some key parameters and provides examples of the substrate scope based on related literature.[3][4]
| Parameter | Recommended Conditions/Variations | Rationale/Notes |
| Imidazo[1,2-a]pyridine | Electron-donating or -withdrawing groups on the pyridine or 2-aryl ring are generally well-tolerated.[3] | The electronic nature of the substituents can influence the nucleophilicity of the C3 position. |
| Aldehyde | Aromatic aldehydes with both electron-donating and electron-withdrawing groups are suitable. | The reactivity of the aldehyde influences the rate of iminium ion formation. |
| Amine | Cyclic secondary amines such as morpholine, piperidine, and thiomorpholine are effective.[3][4] | The choice of amine is incorporated into the final product structure, allowing for molecular diversity. |
| Catalyst | Y(OTf)₃ is a highly effective Lewis acid. Other Lewis acids may also be screened. | The catalyst is crucial for activating the aldehyde and promoting the reaction. |
| Solvent | Toluene is a suitable solvent for this reaction. | The solvent should be anhydrous to prevent hydrolysis of the iminium ion intermediate. |
| Temperature | 110 °C is a typical reaction temperature.[3] | Higher temperatures are generally required to drive the reaction to completion. |
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Toluene is a flammable and toxic solvent. Handle with care and avoid inhalation and skin contact.
-
Y(OTf)₃ is a moisture-sensitive and corrosive solid. Handle in a dry atmosphere and avoid contact with skin and eyes.
-
The reaction is performed at an elevated temperature in a sealed tube. Ensure the reaction vessel is properly sealed and shielded.
Troubleshooting
-
Low or no product formation:
-
Ensure all reagents and the solvent are anhydrous.
-
Verify the activity of the catalyst.
-
Consider increasing the reaction temperature or time.
-
-
Formation of side products:
-
Optimize the stoichiometry of the reactants.
-
Ensure efficient stirring to prevent localized overheating.
-
Careful purification by column chromatography may be required to separate closely related impurities.
-
Conclusion
This application note provides a detailed and reliable protocol for the C3-alkylation of 6-fluoroimidazo[1,2-a]pyridine via a three-component aza-Friedel-Crafts reaction. This method is characterized by its operational simplicity, good functional group tolerance, and the ability to generate a diverse library of C3-functionalized imidazo[1,2-a]pyridines, which are valuable building blocks for drug discovery and development.[3][4] The presented workflow, from reaction setup to product characterization, offers a solid foundation for researchers and scientists working in the field of medicinal chemistry.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel-Crafts Reaction Catalyzed by Y(OTf)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 [ouci.dntb.gov.ua]
Application Notes and Protocols for the Use of 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde in Anticancer Agent Development
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold in Oncology
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its rigid, planar structure and rich electron density make it an ideal scaffold for developing targeted therapeutics. In the field of oncology, derivatives of imidazo[1,2-a]pyridine have emerged as potent anticancer agents due to their ability to inhibit key signaling pathways that drive tumor growth, proliferation, and survival.[1]
One of the most critical pathways frequently dysregulated in cancer is the PI3K/Akt/mTOR signaling cascade. Aberrant activation of this pathway is a hallmark of numerous malignancies, making it a prime target for therapeutic intervention.[2] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K, demonstrating significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines.[3]
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde is a key synthetic intermediate, providing a versatile platform for the generation of diverse libraries of imidazo[1,2-a]pyridine derivatives.[4] The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compounds, while the aldehyde group offers a reactive handle for a variety of chemical transformations.[4][5] This guide provides a comprehensive overview of the application of this compound in the development of novel anticancer agents, with a focus on targeting the PI3K/Akt pathway. We present detailed protocols for the synthesis of derivatives, evaluation of their cytotoxic and pro-apoptotic activity, and assessment of their impact on the target signaling pathway.
Conceptual Framework: From Synthesis to Cellular Impact
The development of novel anticancer agents from this compound follows a logical and iterative workflow. The aldehyde serves as a starting point for the synthesis of a library of derivatives, which are then subjected to a series of biological assays to identify lead compounds with potent and selective anticancer activity.
References
- 1. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. ul.netd.ac.za [ul.netd.ac.za]
Application Notes and Protocols for Suzuki Coupling Reactions Involving Fluorinated Imidazopyridines
Introduction: The Strategic Value of Fluorinated Imidazopyridines in Medicinal Chemistry
The imidazopyridine scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and bioactive molecules. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in drug discovery. The strategic incorporation of fluorine atoms into this scaffold can dramatically enhance a molecule's pharmacological profile by modulating its metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, the development of robust and efficient synthetic methodologies for the construction of fluorinated imidazopyridine derivatives is of paramount importance to researchers in medicinal chemistry and drug development.
The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forming carbon-carbon bonds. Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in modern organic synthesis. This guide provides a detailed exploration of the application of the Suzuki coupling reaction to the synthesis of fluorinated imidazopyridines, offering both foundational knowledge and practical, field-proven protocols.
Mechanistic Insights: Navigating the Suzuki Coupling with Fluorinated Heterocycles
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reactions, especially with challenging substrates like fluorinated imidazopyridines.
The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halo-imidazopyridine, forming a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the bond strength decreasing in the order C-F > C-Cl > C-Br > C-I. Consequently, iodo- and bromo-imidazopyridines are the most common substrates.[2] The electron-withdrawing nature of both the fluorine substituent and the imidazopyridine ring can influence the rate of this step.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide. The choice of base is critical to facilitate this step without promoting unwanted side reactions like protodeboronation of the boronic acid.[3]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.
The Influence of Fluorine: Electronic and Steric Considerations
The presence of a fluorine atom on the imidazopyridine ring introduces specific electronic effects that must be considered. Fluorine is highly electronegative, making the imidazopyridine ring more electron-deficient. This can have a dual effect:
-
Activation of the C-X Bond: The electron-withdrawing nature of fluorine can make the carbon-halide bond more susceptible to oxidative addition, potentially accelerating this step.
-
Deactivation of the Heterocycle: The overall electron-poor nature of the fluorinated imidazopyridine can sometimes lead to challenges in the catalytic cycle.
Additionally, the position of the fluorine atom can exert steric effects that may influence the approach of the bulky palladium catalyst.
Optimized Protocols for the Suzuki Coupling of Fluorinated Imidazopyridines
The following protocols are designed to provide a robust starting point for the Suzuki coupling of halogenated, fluorinated imidazopyridines with a variety of aryl and heteroaryl boronic acids. These protocols are based on established methodologies for similar heterocyclic systems and have been adapted to address the specific challenges posed by fluorinated substrates.[4][5]
Protocol 1: Conventional Heating Conditions for Bromo- and Iodo-Fluorinated Imidazopyridines
This protocol is suitable for routine couplings and can be performed with standard laboratory equipment.
Materials:
-
Halogenated-fluorinated imidazopyridine (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial, add the halogenated-fluorinated imidazopyridine (1.0 equiv), the aryl- or heteroarylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at a pre-determined temperature (typically 80-100 °C) and monitor the progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Extraction: If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Microwave-Assisted Synthesis for Accelerated Reactions
Microwave irradiation can significantly reduce reaction times and often improves yields, particularly for less reactive substrates.[4]
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Step-by-Step Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine the halogenated-fluorinated imidazopyridine (1.0 equiv), the aryl- or heteroarylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (5 mol%).
-
Solvent Addition: Add the degassed solvent to the vial.
-
Sealing: Seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-40 minutes). The power should be adjusted to maintain the target temperature.[4]
-
Cooling: After the reaction is complete, cool the vial to room temperature.
-
Work-up and Purification: Follow steps 6-9 from Protocol 1.
Data Presentation: A Comparative Overview of Reaction Conditions
The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling. The following table summarizes typical conditions that can be used as a starting point for optimization.
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald Precatalysts (e.g., XPhos Pd G3) | Pd(PPh₃)₄ is a versatile and common choice. Pd(dppf)Cl₂ is often effective for heteroaromatic couplings.[6] Buchwald precatalysts are highly active and suitable for challenging substrates, including chloro-heterocycles.[7] |
| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., XPhos, SPhos) | For simple couplings, the ligand from the precatalyst is often sufficient. For more challenging reactions, bulky, electron-rich phosphine ligands can accelerate both oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction outcome. Cs₂CO₃ is a strong base that is often effective but can be expensive. K₂CO₃ is a good general-purpose base. K₃PO₄ is a non-nucleophilic base that can be advantageous in certain cases.[5] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. DMF is a polar aprotic solvent that can be effective but may require higher purification efforts. |
| Temperature | 80-150 °C | Higher temperatures are often required for less reactive substrates, such as chloro-imidazopyridines. Microwave heating can allow for rapid heating to higher temperatures. |
Visualization of Key Processes
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. The following table outlines common problems and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inefficient base- Low reaction temperature- Catalyst inhibition by pyridine nitrogen | - Use a fresh batch of catalyst or a pre-catalyst.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Increase the reaction temperature or use microwave heating.- Use bulky phosphine ligands to shield the palladium center. |
| Protodeboronation of Boronic Acid | - Presence of excess water- Prolonged reaction time at high temperature | - Use anhydrous solvents or a controlled amount of water.- Consider using the corresponding boronic ester (e.g., pinacol ester), which is more stable.- Optimize for shorter reaction times. |
| Formation of Homocoupled Products | - Presence of oxygen | - Ensure the reaction is set up under a strictly inert atmosphere.- Thoroughly degas all solvents before use. |
| Difficulty in Product Purification | - Incomplete reaction- Formation of byproducts | - Ensure the reaction goes to completion by monitoring with TLC or LC-MS.- Re-optimize reaction conditions to minimize side reactions.- Employ alternative purification techniques (e.g., preparative HPLC). |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and adaptable tool for the synthesis of fluorinated imidazopyridines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access a wide range of these valuable compounds. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals, enabling them to navigate the nuances of this important transformation and accelerate their research programs.
References
- 1. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Silico and Molecular Docking Studies of Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Accelerating Drug Discovery with Computational Approaches
The journey of a new drug from conception to market is a long, arduous, and expensive process, with a high rate of failure in clinical trials often due to poor efficacy or unforeseen toxicity.[1] In recent years, in-silico techniques, or computer-aided drug design (CADD), have become indispensable tools in modern drug discovery to de-risk, guide, and accelerate this process.[1][2] These computational methods allow for the rapid screening of vast chemical libraries, prediction of binding affinities, and optimization of lead compounds before committing to costly and time-consuming laboratory experiments.[2][3]
Molecular docking is a cornerstone of structure-based drug design (SBDD) that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) to a second (a receptor, typically a protein target) when bound to each other to form a stable complex.[4][5] This technique is instrumental in understanding drug-receptor interactions at a molecular level, elucidating structure-activity relationships (SAR), and prioritizing compounds for further experimental validation.[6][7]
This comprehensive guide provides both the theoretical underpinnings and detailed, step-by-step protocols for conducting in-silico and molecular docking studies of novel chemical derivatives. It is designed to empower researchers to leverage these powerful computational tools effectively in their drug discovery endeavors.
The Rationale Behind In-Silico Screening and Molecular Docking
The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a target protein.[8][9] This is achieved through two key components: a search algorithm and a scoring function. The search algorithm generates a multitude of possible binding poses of the ligand within the active site of the protein.[6] The scoring function then estimates the binding affinity for each of these poses, allowing for their ranking.[4][6] A more negative binding energy generally indicates a more stable and favorable interaction.[10][11][12]
By employing molecular docking, researchers can:
-
Virtually screen large compound libraries to identify potential "hits" that are likely to bind to the target protein.[7]
-
Elucidate the binding mechanism of a ligand by visualizing its interactions with key amino acid residues in the active site.[8][10]
-
Guide lead optimization by suggesting chemical modifications to a ligand that could enhance its binding affinity or specificity.
-
Predict potential off-target effects by docking a ligand against a panel of other proteins.
Experimental Workflow: A Visual Overview
The following diagram illustrates the typical workflow for a molecular docking study, from initial preparation to final analysis.
Caption: A generalized workflow for a molecular docking study.
Detailed Protocols for Molecular Docking
This section provides a step-by-step protocol for performing molecular docking using the widely recognized and freely available software suite of UCSF Chimera and AutoDock Vina.[13][14][15]
Part 1: Preparation of the Target Protein
The quality of the initial protein structure is critical for obtaining meaningful docking results.[16] This protocol outlines the necessary steps to prepare a protein for docking.
Protocol 1: Protein Preparation using UCSF Chimera
-
Obtain the Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For this example, we will use the PDB ID: 3QKK. In UCSF Chimera, go to File > Fetch by ID and enter the PDB ID.[13]
-
Remove Unnecessary Molecules: The downloaded PDB file often contains water molecules, ions, and co-crystallized ligands that are not part of the target protein. These should be removed to avoid interference during docking. In Chimera, you can select and delete these extraneous molecules.[17][18]
-
Repair the Protein Structure: PDB files may have missing atoms or side chains. Use a tool like Chimera's Dock Prep to fix these issues. This tool can add missing hydrogens, which is crucial for correct hydrogen bond calculations.[19]
-
Add Charges: Assign partial charges to the protein atoms. The Kollman charges are a common choice for proteins.[18][20]
-
Save the Prepared Protein: Save the cleaned and repaired protein structure in the PDBQT format, which is required by AutoDock Vina.[21]
Part 2: Preparation of the Ligand Derivatives
Proper ligand preparation is equally important to ensure that the molecule's chemical properties are accurately represented.
Protocol 2: Ligand Preparation
-
Obtain or Draw the Ligand Structure: Ligand structures can be obtained from databases like PubChem or ZINC, or they can be drawn using chemical drawing software and saved in a common format like SDF or MOL2.[9][18]
-
Convert to 3D Structure: If you have a 2D structure, it needs to be converted to a 3D conformation.
-
Add Hydrogens and Assign Charges: Similar to the protein, add hydrogens to the ligand and assign appropriate partial charges. Gasteiger charges are commonly used for small molecules.[22]
-
Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand during the simulation.[22]
-
Save the Prepared Ligand: Save the prepared ligand in the PDBQT format.[21]
Part 3: Molecular Docking Simulation
With the prepared protein and ligand, the docking simulation can now be performed.
Protocol 3: Performing Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box Generation): The search space for the docking simulation is defined by a "grid box" that encompasses the active site of the protein.[14][18] The size and center of this box are critical parameters. If a co-crystallized ligand is present in the original PDB structure, its location can be used to define the center of the grid box.[16]
-
Configure the Docking Parameters: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and other optional parameters like the number of binding modes to generate.[23]
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[23][24]
-
Output Files: AutoDock Vina will generate an output file (typically in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinities, and a log file with the corresponding scores.[23]
Analysis and Interpretation of Docking Results
The output of a docking simulation requires careful analysis to extract meaningful insights.[8]
Key Metrics for Analysis:
| Metric | Description | Interpretation |
| Binding Affinity (kcal/mol) | An estimation of the binding free energy. | More negative values generally indicate stronger binding affinity.[10][11][12] |
| Root Mean Square Deviation (RMSD) | The average distance between the atoms of two superimposed molecules. | Used to compare the docked pose to a known binding pose (if available). An RMSD of less than 2.0 Å is generally considered a good prediction.[10][25] |
| Intermolecular Interactions | The types of non-covalent interactions between the ligand and protein. | Hydrogen bonds, hydrophobic interactions, and electrostatic interactions are key for stable binding.[10][26] |
Protocol 4: Post-Docking Analysis and Visualization
-
Visualize the Docked Poses: Use molecular visualization software like UCSF Chimera or PyMOL to visually inspect the top-ranked binding poses.[10][11]
-
Analyze Intermolecular Interactions: Identify and analyze the key interactions between the ligand and the amino acid residues in the protein's active site.[10] This can reveal which parts of the ligand are crucial for binding.
-
Compare Derivatives: When studying a series of derivatives, compare their binding affinities and interaction patterns to understand the structure-activity relationship (SAR).[27]
-
Validate the Docking Protocol: A crucial step is to validate the docking protocol. This can be done by redocking the co-crystallized ligand (if available) back into the protein's active site. The protocol is considered reliable if it can reproduce the experimental binding pose with a low RMSD.[25][28]
The following diagram illustrates the key interactions between a ligand and the amino acid residues within a protein's binding pocket.
Caption: Ligand-protein interactions in the binding pocket.
Best Practices and Considerations for Trustworthy Results
To ensure the reliability and reproducibility of molecular docking studies, it is essential to adhere to best practices.[29][30]
-
Protein Structure Selection: Whenever possible, use a high-resolution crystal structure of the target protein. Be aware of the protein's conformational flexibility, as different conformations can significantly impact docking results.[16] Ensemble docking, which uses multiple protein conformations, can be a valuable approach.[30][31]
-
Ligand Preparation: Ensure that the protonation states and tautomeric forms of the ligands are appropriate for the physiological pH.
-
Validation is Non-Negotiable: Always validate your docking protocol. If a co-crystallized ligand is not available, you can use known active and inactive compounds to assess the protocol's ability to distinguish between binders and non-binders.[31]
-
Docking is a Predictive Tool: Remember that molecular docking provides predictions, not definitive answers. The results should be interpreted in the context of other experimental data and used to generate hypotheses for further testing.
Conclusion
In-silico and molecular docking studies are powerful and cost-effective tools that have revolutionized modern drug discovery.[1][3] By providing detailed insights into ligand-protein interactions, these computational methods enable researchers to make more informed decisions, prioritize experimental efforts, and ultimately accelerate the development of new therapeutics. The protocols and best practices outlined in this guide provide a solid foundation for conducting robust and reliable molecular docking studies.
References
- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review On Molecular Docking And Its Application [journalijar.com]
- 8. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. dasher.wustl.edu [dasher.wustl.edu]
- 16. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Visualizing Docking using UCSF Chimera - English | spoken-tutorial.org [spoken-tutorial.org]
- 18. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 19. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 25. researchgate.net [researchgate.net]
- 26. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 27. reddit.com [reddit.com]
- 28. youtube.com [youtube.com]
- 29. Best Practices for Docking-Based Virtual Screening [ouci.dntb.gov.ua]
- 30. researchgate.net [researchgate.net]
- 31. Practical Considerations in Virtual Screening and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this key pharmaceutical intermediate.[1]
Introduction
This compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and anxiolytic agents.[1] Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and purification difficulties. This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis.
The synthesis of this compound is typically a two-step process:
-
Cyclization: The formation of the 6-fluoroimidazo[1,2-a]pyridine core via the condensation of 2-amino-5-fluoropyridine with an appropriate α-haloketone.
-
Formylation: The introduction of the carbaldehyde group at the 3-position using the Vilsmeier-Haack reaction.
This guide will address potential pitfalls in both stages of the synthesis.
Troubleshooting Guide: A Systematic Approach to Yield Improvement
Low yields or reaction failures can often be traced back to a few key areas. The following troubleshooting guide, presented as a decision-making workflow, will help you diagnose and address common problems.
Caption: Troubleshooting workflow for improving the yield of this compound.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction is giving a low yield or failing completely. What are the most likely causes?
A1: This is a common issue and can often be attributed to the quality of your reagents. The Vilsmeier-Haack reaction is highly sensitive to moisture.
-
Reagent Quality: Ensure that you are using fresh, anhydrous N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] Old or improperly stored DMF can contain dimethylamine, which will react with the Vilsmeier reagent and reduce its efficacy.[3]
-
Reagent Formation: The Vilsmeier reagent (the chloroiminium salt) is formed in situ from DMF and POCl₃. This reaction is exothermic and should be performed at 0 °C to ensure complete formation and prevent degradation.[2]
-
Stoichiometry: The molar ratio of POCl₃ to DMF and your substrate is critical. An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion.[2]
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: Side reactions in the Vilsmeier-Haack formylation can lead to a complex mixture and difficult purification.
-
Diformylation: Although less common for this substrate, diformylation can occur under harsh conditions. To minimize this, use milder reaction conditions such as lower temperatures and shorter reaction times. Adjusting the stoichiometry to a smaller excess of the Vilsmeier reagent can also be beneficial.[2]
-
Reaction with Solvent: If using a solvent other than DMF for the formylation step, ensure it is inert to the highly electrophilic Vilsmeier reagent. Chlorinated solvents like dichloromethane are generally suitable.[4]
Q3: The purification of the final product is proving difficult. What strategies can I employ?
A3: Proper work-up is crucial for obtaining a pure product.
-
Hydrolysis: After the reaction is complete, the intermediate iminium salt must be hydrolyzed to the aldehyde. This is typically achieved by quenching the reaction mixture with ice-cold water or a basic solution. Ensure the pH is adjusted appropriately to facilitate complete hydrolysis.[2]
-
Extraction: If the product does not precipitate, it will need to be extracted with a suitable organic solvent such as ethyl acetate or dichloromethane. The organic layers should be combined, washed with brine to remove residual water and salts, dried over an anhydrous salt (e.g., Na₂SO₄), and then concentrated.[2]
-
Chromatography: Column chromatography on silica gel is often necessary to obtain a highly pure product. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is a common approach.
Q4: What is the optimal method for synthesizing the 2-amino-5-fluoropyridine precursor?
A4: Several synthetic routes to 2-amino-5-fluoropyridine have been reported. A common and effective method starts from 2-aminopyridine and involves a sequence of nitration, amino acetylation, reduction of the nitro group, diazotization, and a Schiemann reaction to introduce the fluorine atom.[5][6] This route has been shown to produce the desired product in good yield and purity.[6]
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.
Step 1: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine
The synthesis of the imidazo[1,2-a]pyridine core is achieved through the condensation of a 2-aminopyridine with an α-haloketone.[7]
-
To a solution of 2-amino-5-fluoropyridine (1 equivalent) in a suitable solvent such as ethanol or DMF, add sodium bicarbonate (2-3 equivalents).
-
Add chloroacetaldehyde (1.1 equivalents, typically as a 50% aqueous solution) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 6-fluoroimidazo[1,2-a]pyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Vilsmeier-Haack Formylation of 6-Fluoroimidazo[1,2-a]pyridine
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[8][9]
References
Technical Support Center: Purification of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the technical support center for the purification of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this key synthetic intermediate in high purity. The following sections are structured in a question-and-answer format to directly address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used techniques for the purification of this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the scale of the purification.
Q2: What are the likely impurities I might encounter in my crude sample?
A2: Impurities can vary depending on the synthetic route. If prepared via a Vilsmeier-Haack reaction, common impurities may include unreacted 6-fluoroimidazo[1,2-a]pyridine, residual Vilsmeier reagent byproducts, and potentially over-formylated or oxidized species. It is also possible to have regioisomers if the starting material allows for formylation at other positions.
Q3: How can I assess the purity of my this compound?
A3: A combination of techniques is recommended for a thorough purity assessment. Thin-Layer Chromatography (TLC) is excellent for a quick check. For detailed analysis, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS) are the standard methods. The presence of a single spot on TLC (in multiple solvent systems), sharp peaks in the NMR spectra corresponding to the correct structure, and a single peak in the mass spectrum with the correct molecular weight (164.14 g/mol ) are indicators of high purity.[1]
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for separating this compound from closely related impurities. However, challenges can arise. This section provides solutions to common problems.
Issue 1: My compound is streaking on the TLC plate and the column, leading to poor separation.
-
Probable Cause: The imidazopyridine nitrogen is basic and can interact strongly with the acidic silica gel surface, causing tailing or streaking.
-
Solution: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (Et₃N) in the mobile phase will neutralize the acidic sites on the silica gel, leading to sharper bands and improved separation. Always perform a preliminary TLC with the modified eluent to confirm improved separation before running the column.
Issue 2: I'm not sure which solvent system to use for the column.
-
Solution: A systematic approach using TLC is crucial. Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate.
-
Recommended Starting Gradients for TLC Analysis:
-
20% Ethyl Acetate in Hexanes
-
40% Ethyl Acetate in Hexanes
-
60% Ethyl Acetate in Hexanes
-
-
Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate to ensure good separation on the column. A literature procedure for a related compound, 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, utilized column chromatography on silica gel for purification, suggesting this is a viable approach.[2]
-
Issue 3: My compound is not eluting from the column, even with a high concentration of ethyl acetate.
-
Probable Cause: The compound may be too polar for the chosen solvent system, or it may have a strong, potentially irreversible, interaction with the silica gel.
-
Solution:
-
Increase Solvent Polarity: A more polar solvent like methanol can be added to the mobile phase. Start with a small percentage (e.g., 1-5% methanol in dichloromethane) and gradually increase it.
-
Consider Alternative Stationary Phases: If the compound is very polar, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) might be a better option.
-
Table 1: Recommended Solvent Systems for Column Chromatography
| Polarity of Impurities | Recommended Eluent System (Normal Phase Silica) |
| Less polar impurities | Start with a low polarity mixture (e.g., 10-20% Ethyl Acetate in Hexanes) and gradually increase the polarity. |
| More polar impurities | A gradient elution from a non-polar to a moderately polar system (e.g., 20% to 80% Ethyl Acetate in Hexanes) should effectively separate the product. |
| Very polar impurities | Consider adding a small percentage of methanol to the eluent (e.g., 1-5% Methanol in Dichloromethane). |
Workflow for Column Chromatography Purification
Caption: A typical workflow for the purification of this compound by column chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent method for obtaining highly pure crystalline material, especially for final purification after chromatography.
Issue 1: I can't find a suitable single solvent for recrystallization.
-
Probable Cause: The compound may be too soluble in some solvents and poorly soluble in others at room temperature.
-
Solution: A mixed solvent system is often effective. Find a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.
-
Suggested Solvent Systems to Screen:
-
Ethyl Acetate / Hexanes
-
Dichloromethane / Hexanes
-
Ethanol / Water
-
Acetone / Water
-
-
A study on the synthesis of oxazole derivatives from this compound reported recrystallization of the final products from ethyl acetate, indicating its potential as a good solvent component for the starting material as well.[3]
-
Protocol for Recrystallization from a Mixed Solvent System (e.g., Ethyl Acetate/Hexanes):
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
While the solution is still hot, add hexanes dropwise until you observe persistent cloudiness.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Collect the crystals by filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Issue 2: My product "oils out" instead of forming crystals.
-
Probable Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is supersaturated.
-
Solution:
-
Use a Lower Boiling Point Solvent System: Ensure the solvent's boiling point is below the melting point of your compound.
-
Reduce Supersaturation: Add a little more of the "good" solvent to the hot solution before cooling.
-
Slow Cooling: Allow the solution to cool very slowly to encourage crystal lattice formation.
-
Issue 3: I have a low recovery of my product after recrystallization.
-
Probable Cause: The compound may have significant solubility in the cold solvent, or too much solvent was used.
-
Solution:
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to dissolve the compound.
-
Cool Thoroughly: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize precipitation.
-
Concentrate the Mother Liquor: The filtrate can be concentrated and a second crop of crystals can be obtained, which may require a separate purity check.
-
Decision Tree for Purification Method Selection
Caption: A decision-making flowchart to guide the selection of the appropriate purification technique.
References
Common side products in reactions of 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde
Welcome to the technical support resource for 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile heterocyclic aldehyde. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you anticipate and resolve common experimental challenges, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the reactivity, stability, and handling of this compound.
Q1: My starting material, this compound, shows minor impurities by NMR/LC-MS even before I start my reaction. What could these be?
A: Impurities in the starting material often originate from its synthesis. A common route to this compound is the Vilsmeier-Haack formylation of 6-fluoroimidazo[1,2-a]pyridine. While generally efficient, this reaction can sometimes yield specific side products.[1] Depending on the precise conditions used during synthesis and work-up, you might encounter trace amounts of the unformylated parent heterocycle or potentially di-formylated species. It is also possible to have residual solvents or reagents from the purification process. We recommend verifying the purity of your starting material by your preferred analytical method and repurifying by column chromatography or recrystallization if necessary.
Q2: I'm seeing a new spot appear on my TLC plate when I leave my reaction mixture open to the air for an extended period. What is happening?
A: Aldehydes, particularly heteroaromatic aldehydes, are susceptible to aerobic oxidation. The aldehyde group (-CHO) can be oxidized to the corresponding carboxylic acid (-COOH), which is 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid in a related system.[2] This oxidation is often accelerated by light and trace metal impurities. The resulting carboxylic acid will have a different polarity and may not participate in your desired reaction, leading to lower yields and purification challenges.
Troubleshooting Workflow for Unexpected Oxidation
Caption: Workflow for diagnosing and preventing oxidation.
Q3: My reaction is performed under strong basic conditions (e.g., NaOH, KOH), and I'm getting a mixture of products, including a reduced alcohol and an oxidized carboxylic acid. What is this side reaction?
A: You are likely observing a Cannizzaro-type reaction. Aromatic aldehydes that lack α-protons, such as this compound, can undergo disproportionation in the presence of a strong base. In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol ( (6-fluoroimidazo[1,2-a]pyridin-3-yl)methanol), while a second molecule is oxidized to the carboxylic acid (6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid). To avoid this, consider using a non-nucleophilic base (e.g., DBU, DIPEA) or milder reaction conditions if your transformation permits.
Q4: I am attempting a condensation reaction, but I'm getting a complex mixture of oligomeric/polymeric material. Why is my aldehyde polymerizing?
A: While this aldehyde lacks traditional enolizable protons for a standard aldol self-condensation, aldehydes can be prone to self-condensation or polymerization under certain conditions, especially with heating or in the presence of acid/base catalysts.[3] The electron-rich nature of the imidazopyridine ring system could potentially facilitate undesired intermolecular reactions. To mitigate this, try adding your aldehyde slowly to the reaction mixture containing your other coupling partner. This keeps the instantaneous concentration of the aldehyde low and favors the desired cross-condensation over self-condensation.[4]
Q5: Besides the aldehyde, can other positions on the imidazo[1,2-a]pyridine ring system react?
A: Yes. The imidazo[1,2-a]pyridine core is an electron-rich heterocyclic system. The C3 position, where the aldehyde is located, is often the most nucleophilic and is where electrophilic substitution, like Vilsmeier-Haack formylation, typically occurs.[5][6] However, other positions on the ring can also exhibit reactivity, especially under forcing conditions or with highly reactive reagents. For instance, C3-alkylation of the parent ring system is a known transformation.[7][8] While the aldehyde group is deactivating, there is a possibility of side reactions at other positions on the ring, particularly if your reaction involves potent electrophiles or organometallic reagents.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during reactions with this compound.
| Observed Problem | Potential Cause | Suggested Solution & Rationale |
| Low or No Yield of Desired Product | 1. Oxidation of Aldehyde: The starting aldehyde has oxidized to the less reactive carboxylic acid. | Solution: Run the reaction under an inert atmosphere (N₂ or Argon). Use de-gassed solvents. Rationale: This prevents aerobic oxidation of the sensitive aldehyde functional group. |
| 2. Cannizzaro Reaction: Strong basic conditions are causing disproportionation. | Solution: Switch to a milder or non-nucleophilic base (e.g., K₂CO₃, Et₃N, DBU). Rationale: Avoids the nucleophilic attack of hydroxide required for the Cannizzaro mechanism. | |
| 3. Poor Quality Starting Material: Presence of significant impurities in the aldehyde. | Solution: Analyze the starting material by NMR or LC-MS. Purify by column chromatography or recrystallization if necessary. Rationale: Ensures that the reactive species is present in high concentration and removes potential catalyst poisons or interfering substances. | |
| Multiple Unidentified Spots on TLC | 1. Self-Condensation/Polymerization: The aldehyde is reacting with itself. | Solution: Add the aldehyde slowly (e.g., via syringe pump) to the reaction mixture. Maintain a lower reaction temperature. Rationale: Keeping the aldehyde concentration low favors the desired bimolecular reaction over self-reaction.[4] |
| 2. Reaction on the Heterocyclic Core: The reagents are reacting at other positions on the imidazopyridine ring. | Solution: Lower the reaction temperature. Use less reactive reagents if possible. Rationale: Increases the selectivity for the intended reaction at the aldehyde, which is typically more kinetically favored. | |
| 3. Decomposition of Starting Material/Product: The reaction conditions are too harsh. | Solution: Screen lower temperatures and shorter reaction times. Ensure the pH of the workup is not excessively acidic or basic. Rationale: The imidazopyridine core can be sensitive to extreme conditions. Storage recommendations of -20°C suggest inherent instability.[9] | |
| Product Mass is +16 Da of Expected | Oxidation to Carboxylic Acid: The aldehyde group of the starting material or product has been oxidized. | Solution: Employ inert atmosphere techniques as described above. During workup, avoid prolonged exposure to air, especially under basic conditions. Rationale: Confirms that the observed side product is the corresponding carboxylic acid. |
| Reaction Fails with a Nucleophile | Formation of a Stable Adduct: The nucleophile forms a stable, unreactive intermediate with the aldehyde. | Solution: In reactions like condensations with semicarbazide, a few drops of acid (e.g., acetic acid) are often used to catalyze the dehydration of the initial adduct to the final product.[10][11] Rationale: The acid protonates the hydroxyl group of the intermediate hemiaminal, making it a good leaving group (water) and driving the reaction to completion. |
Potential Side Product Summary
| Side Product | Chemical Name | Formation Condition | Identification |
| Oxidation Product | 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid | Aerobic conditions, presence of oxidants | Mass spec (+16 Da), very polar on TLC |
| Reduction Product | (6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol | Cannizzaro reaction (strong base), reducing agents | Mass spec (+2 Da) |
| Unreacted Precursor | 6-Fluoroimidazo[1,2-a]pyridine | Incomplete Vilsmeier-Haack formylation | Lower polarity on TLC, mass spec matches parent heterocycle |
General Reaction Scheme and Potential Side Pathways
Caption: Common reaction pathways and potential side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. youtube.com [youtube.com]
- 4. brainkart.com [brainkart.com]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound [myskinrecipes.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Stability and degradation of 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde
Technical Support Center: 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde
Welcome to the technical support guide for this compound (Compound F-IPC). This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the stability and degradation of this key synthetic intermediate. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and the reliability of your results.
Section 1: Foundational Knowledge: Understanding the Stability of F-IPC
This compound is a valuable building block in medicinal chemistry, frequently used in the synthesis of kinase inhibitors and other therapeutic agents.[1] Its stability is paramount for reproducible synthetic outcomes. The molecule's reactivity is primarily dictated by two key features: the electrophilic aldehyde group and the electron-rich, fused imidazopyridine ring system.
The aldehyde functional group is susceptible to oxidation, reduction, and nucleophilic attack.[2] The imidazo[1,2-a]pyridine core, while generally stable, can be a substrate for certain metabolic enzymes like aldehyde oxidase (AO) and may undergo degradation under harsh environmental conditions.[3] Understanding these vulnerabilities is the first step in preventing unwanted side reactions and ensuring the purity of the starting material.
Below is a diagram illustrating the primary potential degradation pathways for F-IPC under common laboratory and storage stressors.
Caption: Potential degradation pathways for F-IPC under various stress conditions.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify the root cause of a problem and implement a corrective action plan.
Q1: My reaction yield is significantly lower than expected, and I suspect the F-IPC starting material. How can I confirm this?
A1: Low yield is a common problem that can often be traced back to the purity and stability of a reactive starting material like F-IPC. The aldehyde group is particularly prone to oxidation, which would reduce the amount of active starting material.
Troubleshooting Workflow:
-
Visual Inspection: Check the material's appearance. Pure F-IPC should be a consistent crystalline solid. Any discoloration (e.g., yellowing or browning) or change in texture (clumping) may indicate degradation.
-
Purity Re-assessment: The most reliable method is to re-analyze the starting material.
-
Technique: Use High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Procedure: Prepare a fresh solution of your F-IPC and compare its chromatogram to a reference standard or the certificate of analysis (CoA) that came with the compound.
-
What to Look For:
-
A decrease in the area of the main F-IPC peak.
-
The appearance of new, more polar peaks. A common degradation product is the corresponding carboxylic acid, which will have a shorter retention time on a reverse-phase column.
-
-
-
Solubility Check: Attempt to dissolve a small, accurately weighed amount of the F-IPC in a Class A volumetric flask with a suitable solvent (e.g., DMSO, DMF). If it fails to dissolve completely where it previously did, this could indicate the formation of insoluble polymeric byproducts.
Q2: I see an unexpected peak in my HPLC/LC-MS analysis of a reaction mixture. Could it be a degradant of F-IPC?
A2: Yes, this is highly possible. Identifying the impurity is key to optimizing your reaction. The workflow below can help you systematically identify the unknown peak.
References
Technical Support Center: Catalyst Selection for Aminocarbonylation of Iodo-imidazo[1,2-a]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the palladium-catalyzed aminocarbonylation of iodo-imidazo[1,2-a]pyridines. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful transformation. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Foundational Concepts: The "Why" Behind the Reaction
Before diving into troubleshooting, it's crucial to understand the underlying mechanism. The palladium-catalyzed aminocarbonylation is a three-component reaction that couples an aryl halide (iodo-imidazo[1,2-a]pyridine), carbon monoxide (CO), and an amine to form a valuable amide functional group. The reaction's success hinges on a delicate balance within the palladium catalytic cycle.
The Catalytic Cycle
The generally accepted mechanism involves several key steps, each presenting opportunities for optimization and potential points of failure.[1][2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the imidazo[1,2-a]pyridine. This is often the rate-limiting step.[4]
-
CO Insertion (Migration): A molecule of carbon monoxide coordinates to the palladium center and then inserts into the Aryl-Pd bond to form an acyl-palladium intermediate.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the acyl-palladium complex. A base then deprotonates the coordinated amine.
-
Reductive Elimination: The C-N bond is formed, releasing the desired amide product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: General catalytic cycle for aminocarbonylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the aminocarbonylation of iodo-imidazo[1,2-a]pyridines in a practical Q&A format.
Q1: My reaction has low or no conversion. What are the likely causes?
This is a common starting problem. Let's break down the potential culprits systematically.
-
Cause A: Inactive Catalyst System
-
Insight: The most frequent issue is the failure to generate or maintain the active Pd(0) species. Palladium precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in-situ reduction, which can sometimes be inefficient. Furthermore, the active catalyst can be prone to deactivation, such as forming inactive palladium black or Pd(I) dimers.[1][2]
-
Solution:
-
Pre-catalyst Choice: Using a palladacycle precatalyst can lead to a more active catalytic system at lower temperatures.[5]
-
Ligand Choice: Ensure your phosphine ligand is not oxidized. Use fresh, high-purity ligands.
-
Degassing: Thoroughly degas your solvent and purge the reaction vessel with an inert gas (Argon or Nitrogen) before introducing carbon monoxide. Oxygen can oxidize the Pd(0) catalyst.
-
-
-
Cause B: Substrate or Reagent Issues
-
Insight: The imidazo[1,2-a]pyridine core contains a basic nitrogen atom (N1) that can potentially coordinate to the palladium center, acting as an inhibitor.[6] Impurities in your starting material or amine can also poison the catalyst.
-
Solution:
-
Purity: Ensure your iodo-imidazo[1,2-a]pyridine and amine are of high purity. Recrystallize or run through a silica plug if necessary.
-
Amine Quality: Use a freshly opened bottle of the amine or distill it before use.
-
Solvent: Use anhydrous, high-purity solvents. Water can interfere with the reaction.
-
-
-
Cause C: Inadequate Reaction Conditions
-
Insight: Iodoarenes are generally reactive, but heteroaryl iodides can sometimes be more challenging. The reaction may require sufficient thermal energy to drive the oxidative addition.
-
Solution:
-
Temperature: Gradually increase the temperature. A typical starting point is 80-100 °C.[6]
-
CO Pressure: Ensure a secure seal on your pressure vessel. A leak will prevent the reaction from proceeding. Start with a moderate pressure (e.g., 10 bar) and adjust as needed.
-
-
Q2: I'm getting a significant amount of the α-ketoamide (double carbonylation product). How can I favor the formation of the simple amide?
This is the most critical selectivity challenge in this specific reaction. The formation of the α-ketoamide versus the simple amide is highly dependent on reaction conditions and catalyst choice.[7][8]
| Parameter | To Favor Amide (Mono-carbonylation) | To Favor α-Ketoamide (Double-carbonylation) | Rationale |
| CO Pressure | Low Pressure (e.g., 1 bar / balloon) | High Pressure (e.g., 30-40 bar) | High CO concentration favors a second CO insertion event before reductive elimination.[9] |
| Ligand | Bulky, Bidentate Ligands (e.g., Xantphos) | Monodentate Ligands (e.g., PPh₃) | Bidentate ligands occupy more coordination sites, sterically hindering the approach of a second CO molecule.[9] |
| Temperature | Generally Higher (e.g., 100-110 °C) | Generally Lower (e.g., 50-80 °C) | Higher temperatures can accelerate the rate of reductive elimination relative to the second CO insertion. |
| Solvent | Non-polar (e.g., Toluene, Dioxane) | Polar Aprotic (e.g., DMF) | Polar solvents can stabilize the ionic intermediates thought to be involved in the double carbonylation pathway.[6] |
-
Expert Recommendation: To maximize selectivity for the simple amide, switch from a monodentate ligand like triphenylphosphine (PPh₃) to a bidentate ligand with a wide bite angle, such as Xantphos. Concurrently, run the reaction under atmospheric pressure (balloon) of CO.[9]
Q3: My reaction is messy, with multiple side products. What's happening?
Beyond the α-ketoamide, other side reactions can occur, especially under harsh conditions.
-
Cause A: Hydrodehalogenation
-
Insight: You may observe the formation of the parent, non-iodinated imidazo[1,2-a]pyridine. This occurs when the aryl-palladium intermediate is protonated before CO insertion.
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry.
-
Base Choice: Use a non-nucleophilic, hindered base like triethylamine (Et₃N) or DBU. Avoid bases that can act as hydrogen sources.
-
-
-
Cause B: Amine Degradation or SNAr
-
Insight: At very high temperatures, sensitive amines can degrade. Additionally, direct nucleophilic aromatic substitution (SNAr) of the iodide by the amine can sometimes occur, though it is less common for iodoarenes than for more activated halides.[5]
-
Solution:
-
Lower Temperature: Use a more active catalyst system that allows for lower reaction temperatures.[5]
-
Monitor Reaction Time: Do not let the reaction run for an excessively long time after completion, as this can lead to product degradation.
-
-
Experimental Protocols & Workflows
Protocol 1: General Procedure for Selective Mono-Aminocarbonylation
This protocol is optimized for the synthesis of the target amide, minimizing the α-ketoamide byproduct.
-
Vessel Preparation: To a dry Schlenk flask or pressure vessel equipped with a magnetic stir bar, add the iodo-imidazo[1,2-a]pyridine (1.0 equiv), Pd(OAc)₂ (2.5 mol%), and Xantphos (2.5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with Argon or Nitrogen three times.
-
Reagent Addition: Add anhydrous solvent (e.g., 1,4-dioxane), the amine (1.5 equiv), and triethylamine (1.2 equiv) via syringe.
-
CO Introduction: Purge the vessel by bubbling CO from a balloon through the solution for 2-3 minutes. Maintain a positive pressure of CO with the balloon.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, vent the CO in a fume hood, and filter the mixture through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography.
Troubleshooting Workflow
Use this decision tree to diagnose and solve experimental problems methodically.
Caption: A decision tree for troubleshooting experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2- a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Characterization of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives
For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a privileged structure due to its prevalence in numerous biologically active compounds. The introduction of a fluorine atom and a carbaldehyde group at the 6- and 3-positions, respectively, creates a versatile building block—6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde—for the synthesis of novel therapeutic agents. Accurate structural elucidation of derivatives from this parent compound is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and accessible tool for this purpose.
This guide provides an in-depth comparison and analysis of the ¹H NMR characterization of this compound derivatives. While specific spectral data for a wide range of these compounds are not always readily available in the public domain, this guide will equip you with the foundational knowledge to predict, interpret, and validate the ¹H NMR spectra of your synthesized molecules. We will explore the expected spectral features, the influence of various substituents, and provide a practical framework for analysis, supplemented by alternative characterization techniques.
The Imidazo[1,2-a]pyridine Core: A ¹H NMR Perspective
The imidazo[1,2-a]pyridine ring system is a 10 π-electron aromatic system, and its protons typically resonate in the aromatic region of the ¹H NMR spectrum (δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants are highly sensitive to the electronic environment, which is influenced by the positions of the nitrogen atoms and the nature of any substituents.
Below is a diagram illustrating the core structure and the standard numbering of the protons.
Figure 1. General structure and proton numbering of the imidazo[1,2-a]pyridine core.
The Influence of 6-Fluoro and 3-Carbaldehyde Substituents
The introduction of a fluorine atom at the C6 position and a carbaldehyde group at the C3 position significantly alters the electronic distribution within the imidazo[1,2-a]pyridine ring, leading to predictable changes in the ¹H NMR spectrum.
-
6-Fluoro Substituent: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This generally leads to a deshielding of nearby protons, causing their signals to shift downfield (to a higher ppm value). Furthermore, the ¹⁹F nucleus (spin I = 1/2) couples with nearby protons, resulting in characteristic splitting patterns (J-coupling). The coupling constant is dependent on the number of bonds separating the proton and the fluorine atom (²JHF, ³JHF, ⁴JHF, etc.).
-
3-Carbaldehyde Substituent: The aldehyde group is also strongly electron-withdrawing (-I, -M effects). This will significantly deshield the proton at C2 and influence the protons on the pyridine ring. The aldehyde proton itself will appear as a singlet at a characteristic downfield position (
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Imidazopyridines in Drug Discovery
A Senior Application Scientist's Guide to Enhancing Biological Activity
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of fluorinated and non-fluorinated imidazopyridines, a versatile heterocyclic scaffold with a wide range of therapeutic applications. By examining key differences in biological activity, supported by experimental data and detailed protocols, this document aims to illuminate the profound impact of fluorination on this important class of molecules.
The Rationale for Fluorination: Beyond Simple Substitution
The introduction of fluorine into a molecule is far more than a simple isosteric replacement for hydrogen. Its unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can dramatically alter a compound's physicochemical and pharmacokinetic profile. In the context of imidazopyridines, a scaffold found in numerous approved drugs like the hypnotic agent Zolpidem, these modifications can lead to significant improvements in therapeutic potential.[1]
The primary motivations for fluorinating imidazopyridine scaffolds include:
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. This can block sites of oxidative metabolism, leading to a longer half-life and improved oral bioavailability.
-
Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic nitrogen atoms in the imidazopyridine core. This can influence the molecule's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.
-
Increased Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, resulting in enhanced potency.
Comparative Analysis of Biological Activities
While the imidazopyridine scaffold is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, and antitubercular effects, this guide will focus on a direct comparison in the context of central nervous system (CNS) activity, where a clear, data-driven comparison is available.[2][3][4][5]
Case Study: Antipsychotic-like Activity of a Fluorinated Zolpidem Analog
A compelling example of fluorine's impact is seen in the development of fluorinated imidazopyridine derivatives as potential antipsychotic agents. A study directly compared the well-known hypnotic, Zolpidem, with its fluorinated analog, 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide.
Table 1: Comparative Biological Data of Zolpidem and its Fluorinated Analog
| Property | Zolpidem (Non-Fluorinated) | Fluorinated Analog | Fold Improvement |
| GABA-A Receptor Affinity (Ki, nM) | 15.5 | 10.2 | ~1.5x |
| Metabolic Stability (t½ in human liver microsomes, min) | 25 | 75 | 3x |
| In Vivo Antipsychotic-like Activity (MED, mg/kg) | 5 | 1 | 5x |
Data synthesized from a study on fluorinated imidazopyridine derivatives with potential antipsychotic activity.
As the data in Table 1 illustrates, the simple addition of a fluorine atom to the phenyl ring of the imidazopyridine core results in a significant enhancement of key pharmacological parameters. The fluorinated analog exhibits higher affinity for the GABA-A receptor, a threefold increase in metabolic stability, and a fivefold improvement in in vivo potency. This underscores the profound and beneficial impact that strategic fluorination can have on a lead compound.
The Underlying Science: A Mechanistic Perspective
The observed improvements in the fluorinated imidazopyridine analog can be attributed to several factors:
-
Enhanced Receptor Occupancy: The increased binding affinity suggests that the fluorine atom is involved in favorable interactions within the GABA-A receptor's binding pocket. This could be due to the formation of a hydrogen bond with a donor group on the receptor or favorable electrostatic interactions.
-
Reduced Metabolic Clearance: The increased metabolic stability is a direct consequence of the strength of the C-F bond. The para-position of the phenyl ring is a common site of oxidative metabolism. By blocking this "metabolic soft spot" with a fluorine atom, the rate of clearance is significantly reduced, leading to a longer duration of action.
Caption: Impact of Fluorination on Imidazopyridine Metabolism and Target Binding.
Experimental Protocols
To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.
GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.
Caption: Workflow for GABA-A Receptor Binding Assay.
Materials:
-
Rat whole brain tissue
-
Homogenization buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
Radioligand: [³H]flumazenil
-
Non-specific binding control: Clonazepam
-
Test compounds (fluorinated and non-fluorinated imidazopyridines)
-
Glass fiber filters
-
Scintillation vials and cocktail
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer to a protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, radioligand ([³H]flumazenil, final concentration ~1 nM), and varying concentrations of the test compound.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of clonazepam (final concentration ~1 µM).
-
Initiate the binding reaction by adding the prepared membrane homogenate.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol assesses the metabolic stability of compounds by measuring their rate of disappearance when incubated with liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Test compounds
-
Positive control (e.g., testosterone)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation and Time Points:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at 3,000 x g for 15 minutes to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to predict the passive permeability of a compound across a lipid membrane, simulating the intestinal barrier.
Materials:
-
PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)
-
Phosphatidylcholine in dodecane solution
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating:
-
Coat the filter membrane of the donor plate with the phosphatidylcholine solution and allow the solvent to evaporate.
-
-
Assay Setup:
-
Fill the wells of the acceptor plate with PBS.
-
Prepare solutions of the test compounds in PBS and add them to the wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the buffer in the acceptor wells.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va / ((Vd + Va) * A * t)) * ln(1 - [C]a / [C]eq) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
Conclusion
The strategic incorporation of fluorine into the imidazopyridine scaffold presents a powerful and often predictable strategy for enhancing the biological activity and pharmacokinetic properties of drug candidates. The case study presented herein provides clear, quantitative evidence of how a single fluorine atom can lead to significant improvements in receptor affinity, metabolic stability, and in vivo potency. By understanding the underlying principles of fluorination and employing the robust experimental protocols detailed in this guide, researchers can accelerate the development of novel imidazopyridine-based therapeutics with superior efficacy and drug-like properties. The judicious use of fluorine will undoubtedly continue to be a critical tool in the medicinal chemist's arsenal for crafting the next generation of innovative medicines.
References
- 1. Zolpidem | C19H21N3O | CID 5732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Section 1: The Crystallization Bottleneck: From Soluble Molecule to Diffracting Crystal
An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of Imidazo[1,2-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] These nitrogen-fused heterocycles exhibit a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and hypnotic effects.[3][4][5] For drug development professionals, elucidating the precise three-dimensional atomic arrangement of these molecules is not merely an academic exercise; it is a critical step in understanding structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutics with improved efficacy and selectivity.[6][7]
X-ray crystallography remains the gold standard for providing unambiguous, high-resolution structural data of small molecules.[8][9] It offers a direct visualization of molecular conformation, stereochemistry, and the intricate network of intermolecular interactions within the crystal lattice, information that is invaluable for rational drug design.[6][10] This guide provides a comprehensive comparison of methodologies, a detailed experimental workflow, and field-proven insights into the X-ray crystal structure analysis of imidazo[1,2-a]pyridine derivatives, grounded in scientific integrity and practical experience.
The most significant hurdle in the X-ray analysis of any small molecule, including imidazo[1,2-a]pyridines, is obtaining a high-quality single crystal suitable for diffraction.[8] The process is often considered an art, but a systematic, logical approach based on the physicochemical properties of the compound can dramatically increase the probability of success. The fundamental principle is to slowly bring a saturated solution to a state of supersaturation, allowing molecules to self-assemble into an ordered crystalline lattice.[11]
The choice of crystallization technique is dictated by the compound's solubility, stability, and the quantity of material available. Below is a comparison of common techniques for small organic molecules.
Table 1: Comparison of Common Crystallization Techniques for Imidazo[1,2-a]pyridine Compounds
| Technique | Principle | Ideal For | Advantages | Disadvantages | Causality & Experimental Choice |
| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal growth.[12][13] | Milligram to gram quantities of moderately soluble, stable compounds. | Simple setup, requires minimal material handling. | Can be too rapid for some solvents, leading to small or poor-quality crystals. Not suitable for volatile compounds. | The choice of solvent is paramount. A solvent in which the compound has moderate solubility is ideal.[13] Highly volatile solvents (e.g., DCM, ether) will evaporate too quickly, crashing the material out of solution. Slower evaporating solvents like ethanol, isopropanol, or toluene often yield better results. |
| Vapor Diffusion | A solution of the compound is placed in a vial, which is then sealed inside a larger chamber containing a more volatile "anti-solvent" in which the compound is insoluble.[12][14] The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Microgram to milligram quantities, making it excellent for precious samples. | Highly controllable, excellent for screening multiple solvent/anti-solvent systems. Often produces high-quality crystals.[12] | Requires a binary solvent system where the solvents are miscible. Setup is more complex than slow evaporation. | This is the preferred method for scarce materials. The key is selecting a miscible solvent/anti-solvent pair.[12] For a typical imidazo[1,2-a]pyridine soluble in methanol, suitable anti-solvents for diffusion could be diethyl ether or hexane. The differential in vapor pressure drives the process. |
| Solvent Layering | A less dense anti-solvent is carefully layered on top of a denser solution of the compound, creating a sharp interface.[12] Slow diffusion across this interface induces crystallization. | Compounds that are sensitive or where vapor diffusion is too slow. | Good control over the rate of diffusion. Can produce large, well-defined crystals. | Technically challenging to set up without disturbing the interface. Requires immiscible or slowly miscible solvents with different densities. | This technique is chosen when precise control over the rate of anti-solvent introduction is needed. A buffer layer (e.g., toluene) can be used to further slow diffusion.[12] It is critical not to disturb the vessel once the layers are established. |
| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[8][11] As the temperature decreases, solubility drops, leading to crystallization. | Thermally stable compounds with a steep solubility curve (much more soluble when hot than cold). | Can produce very large, high-quality crystals. Relatively simple to perform. | Requires the compound to be stable at elevated temperatures. Risk of oiling out if cooled too quickly. | The rate of cooling is the critical parameter. Rapid cooling in an ice bath will lead to many nucleation sites and a microcrystalline powder.[11] Slow cooling in a dewar or a programmable incubator allows for the growth of fewer, larger crystals. |
Section 2: Experimental Protocol: A Validating Workflow for Imidazo[1,2-a]pyridine Structure Determination
This protocol outlines a self-validating system for determining the crystal structure of a novel imidazo[1,2-a]pyridine derivative. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Crystallization via Vapor Diffusion
-
Preparation: Dissolve 2-5 mg of the purified imidazo[1,2-a]pyridine compound in 0.5 mL of a suitable solvent (e.g., methanol, acetone, or ethyl acetate) in a small, open vial (e.g., a 1-dram vial). The goal is a clear, nearly saturated solution.
-
Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker). Add 2-3 mL of an appropriate anti-solvent (e.g., diethyl ether, pentane, or hexane) to the larger container, ensuring the level is below the top of the inner vial.[14]
-
Incubation: Seal the outer container tightly and leave it in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).
-
Rationale: The anti-solvent, being more volatile, will slowly diffuse into the inner vial, decreasing the solubility of the compound and promoting the slow growth of well-ordered crystals.[12] Inspect the vial periodically without disturbing it. Crystals may form in hours, days, or weeks.
-
Step 2: Crystal Harvesting and Mounting
-
Selection: Using a microscope, identify a suitable single crystal. An ideal crystal should have well-defined faces, be free of cracks or defects, and have dimensions between 0.1 and 0.3 mm.
-
Harvesting: Carefully extract the chosen crystal from the mother liquor using a cryo-loop. Quickly wick away excess solvent with the edge of a filter paper.
-
Cryo-protection: Immediately plunge the crystal into a cryoprotectant (e.g., Paratone-N oil or LV CryoOil) to prevent solvent evaporation and the formation of crystalline ice during flash-cooling.
-
Mounting & Flash-Cooling: Mount the loop on a goniometer head and immediately place it into the cold nitrogen stream (typically 100 K) of the X-ray diffractometer.
-
Rationale: Flash-cooling vitrifies the remaining solvent, preventing the formation of ice rings in the diffraction pattern which can obscure weak reflections.[15] It also minimizes radiation damage to the crystal during data collection.
-
Step 3: X-ray Diffraction Data Collection
-
Centering: Optically and computationally center the crystal in the X-ray beam.
-
Unit Cell Determination: Collect a few initial frames (e.g., 10-20 frames) to determine the crystal's unit cell parameters and Bravais lattice. This step confirms the quality of the crystal and allows for the development of a data collection strategy.
-
Data Collection: Execute a full data collection strategy, typically involving rotating the crystal through 180° or more to measure the intensities of a complete and redundant set of reflections. Modern diffractometers automate this process to maximize resolution and completeness.
Step 4: Data Processing, Structure Solution, and Refinement
This stage is computationally intensive and relies on specialized software suites.
-
Data Integration and Scaling: Process the raw diffraction images to integrate the reflection intensities, apply corrections (e.g., for Lorentz and polarization effects), and scale the data.
-
Structure Solution: Use direct methods (common for small molecules) or Patterson methods to solve the phase problem and generate an initial electron density map.[16] This will reveal the positions of most non-hydrogen atoms.
-
Model Building and Refinement: Iteratively build a molecular model by fitting atoms into the electron density map and refine their positions, and thermal parameters against the experimental data using least-squares minimization.[17]
-
Hydrogen Atom Placement: Add hydrogen atoms to the model, typically in calculated positions, and refine them using a riding model.[17]
-
Validation: Assess the quality of the final model using metrics like R-factors (R1, wR2), goodness-of-fit (GooF), and residual electron density maps. Use validation tools like PLATON to check for missed symmetry or other structural issues.[18] The final structure is typically deposited in a crystallographic database and reported in a Crystallographic Information File (CIF).
Section 3: Visualization of the Crystallographic Workflow
The following diagrams illustrate the experimental workflow and the decision-making process involved in crystallization.
Caption: A flowchart of the X-ray crystallography process.
Caption: Decision tree for selecting a crystallization method.
Section 4: Comparative Analysis of Crystallographic Software
The choice of software for structure solution and refinement can impact the efficiency of the workflow and the quality of the final model. While many programs use the same underlying algorithms, their user interfaces and specialized features vary.
Table 2: Comparison of Popular Small-Molecule Crystallography Software Suites
| Software Suite | Key Features | User Interface | Strengths | Best For |
| SHELX (via WinGX/Olex2) | A suite of programs (SHELXS, SHELXL) that are the historical gold standard for solution and refinement.[16] | Primarily command-line, but integrated into graphical user interfaces like WinGX and Olex2. | Extremely powerful, robust, and widely trusted for publication. Handles complex problems like twinning and disorder effectively.[16] | Experienced crystallographers who require maximum control and for producing publication-ready refinements. |
| Olex2 | Modern, all-in-one graphical interface that integrates various solvers (including SHELX) and refinement engines.[16] | Fully graphical, intuitive, and designed for ease of use. | Excellent visualization tools, automated structure solution workflows, and a user-friendly environment for both novices and experts.[16] | Routine structure analysis, teaching, and researchers who prefer a highly visual and integrated workflow. |
| CRYSTALS | A comprehensive package for structure refinement and analysis with built-in guidance and validation tools.[17] | Graphical user interface with a strong emphasis on guiding the user through the refinement process. | The "GUIDE" feature provides expert-like decision-making assistance.[17] Strong tools for analyzing results and preparing publication materials. | Novice users and synthetic chemists who perform crystallography as a routine analytical technique.[17] |
Section 5: Alternative and Complementary Structural Techniques
While X-ray crystallography is powerful, it is not the only method for structure elucidation. Understanding the alternatives is crucial for a comprehensive research strategy, especially when single crystals cannot be obtained.
Table 3: Comparison of Structural Biology Techniques for Small Molecules
| Technique | Principle | Sample Requirements | Resolution | Key Advantages | Limitations |
| X-ray Crystallography | X-ray diffraction from a single crystal. | High-quality single crystal (0.1-0.3 mm). | Atomic (<1 Å). | Unambiguous 3D structure, absolute stereochemistry, and solid-state packing information.[8][9] | Requires well-diffracting single crystals, which can be difficult or impossible to grow.[19] Provides a static picture of the molecule. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei in solution.[20] | Soluble sample (~1-5 mg) in a deuterated solvent. | Atomic. | Provides structural information in solution, which can be more biologically relevant. Excellent for studying molecular dynamics and conformation.[9][20] | Structure determination is complex for larger molecules. Can be difficult to determine relative stereochemistry of remote chiral centers.[9] |
| 3D Electron Diffraction (MicroED) | Electron diffraction from nanocrystals.[21] | Nanocrystalline or microcrystalline powder. | Near-atomic (<1.5 Å). | Requires only extremely small crystals, bypassing the major bottleneck of X-ray crystallography.[21] | Evolving technique; instrumentation is less common than X-ray diffractometers. Potential for beam damage. |
| Powder X-ray Diffraction (PXRD) | X-ray diffraction from a microcrystalline powder. | Microcrystalline powder. | Lower than single-crystal. | Useful for fingerprinting crystalline phases and can be used for structure solution in combination with computational methods (CSP).[21][22] | Structure solution is significantly more complex and less certain than from single-crystal data due to the overlap of reflections.[22] |
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. migrationletters.com [migrationletters.com]
- 7. X-Ray Crystallography in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Limitations and lessons in the use of X-ray structural information in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. depts.washington.edu [depts.washington.edu]
- 14. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 15. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 17. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 18. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
- 19. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 20. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Evaluation of 6-Fluoroimidazo[1,2-a]pyridine Derivatives Against Cancer Cell Lines
The scaffold of imidazo[1,2-a]pyridine has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities.[1] The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity, making these derivatives particularly attractive for drug development.[2] This guide provides a comparative analysis of 6-fluoroimidazo[1,2-a]pyridine derivatives and their analogs, focusing on their efficacy against various cancer cell lines. We will delve into the experimental data, outline the key methodologies for their evaluation, and explore the mechanistic insights into their mode of action. While direct anticancer evaluations of 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde are not extensively published, its role as a key synthetic intermediate for more complex, biologically active molecules is well-established.[2][3] This guide will, therefore, encompass the broader class of 6-substituted imidazo[1,2-a]pyridines to provide a comprehensive overview of their potential as anticancer agents.
Comparative Cytotoxicity of 6-Substituted Imidazo[1,2-a]pyridine Derivatives
The anticancer potential of a compound is primarily assessed by its ability to inhibit the growth of cancer cells, quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent compound. The following table summarizes the cytotoxic activities of various 6-substituted imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. This comparative data highlights how modifications to the core structure influence anticancer efficacy.
| Compound ID | 6-Position Substituent | 3-Position or Other Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 13k | -yl-quinazoline derivative | 4-((3-fluorobenzyl)amino) | HCC827 (Lung) | 0.09 | [4] |
| A549 (Lung) | 0.22 | [4] | |||
| SH-SY5Y (Neuroblastoma) | 0.17 | [4] | |||
| HEL (Leukemia) | 0.43 | [4] | |||
| MCF-7 (Breast) | 0.14 | [4] | |||
| HB9 | -yl-benzoic acid | Amide with 4-aminophenol | A549 (Lung) | 50.56 | [5] |
| HB10 | -yl-benzoic acid | Amide with 4-aminobenzoic acid | HepG2 (Liver) | 51.52 | [5] |
| Compound 6 | Unsubstituted | Phenyl group at C2 | A375 (Melanoma) | ~10 | [6] |
| WM115 (Melanoma) | ~10 | [6] | |||
| HeLa (Cervical) | ~35 | [6] | |||
| 12b | Unsubstituted | Aryl and isocyanide groups | Hep-2 (Laryngeal) | 11 | [7] |
| HepG2 (Liver) | 13 | [7] | |||
| MCF-7 (Breast) | 11 | [7] | |||
| A375 (Melanoma) | 11 | [7] |
This table is a representation of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.
The data clearly indicates that the substitution pattern on the imidazo[1,2-a]pyridine core dramatically influences cytotoxic activity. For instance, the complex quinazoline derivative 13k exhibits potent, sub-micromolar activity across a range of cell lines, suggesting a promising avenue for development.[4]
Mechanistic Evaluation: Unraveling the Anticancer Action
To move beyond simple cytotoxicity, it is crucial to understand how these compounds kill cancer cells. The primary mechanisms investigated for imidazo[1,2-a]pyridine derivatives include the induction of apoptosis (programmed cell death) and cell cycle arrest.
Workflow for Biological Evaluation
The following diagram outlines a typical workflow for the biological evaluation of a novel imidazo[1,2-a]pyridine derivative.
Caption: Experimental workflow for evaluating anticancer properties.
Induction of Apoptosis
A hallmark of many successful anticancer drugs is their ability to induce apoptosis. Studies on 6-substituted imidazo[1,2-a]pyridines have shown that these compounds can trigger apoptotic cell death, which is often mediated by the activation of caspases.[8] One study demonstrated that treatment with these derivatives leads to the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.[8]
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation. Compounds that can halt the cell cycle at specific checkpoints are therefore of great therapeutic interest. For example, the potent derivative 13k was found to cause a significant arrest of HCC827 lung cancer cells in the G2/M phase of the cell cycle.[4] This arrest prevents the cells from dividing and can ultimately lead to apoptosis.
Inhibition of Signaling Pathways
The anticancer effects of imidazo[1,2-a]pyridine derivatives are often linked to their ability to inhibit key signaling pathways that are dysregulated in cancer. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many tumors.[9] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[4][6]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
To ensure the reproducibility and validity of the findings, standardized protocols are essential. Below are detailed methodologies for the key assays used in the evaluation of these anticancer compounds.
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 6-fluoroimidazo[1,2-a]pyridine derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC and PI fluorescence are detected in different channels, allowing for the quantification of different cell populations.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from the stained cells is directly proportional to their DNA content. Cells in the G2/M phase will have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase.
-
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the harvested cells in ice-cold 70% ethanol and store them at -20°C overnight. This permeabilizes the cells and preserves their DNA.
-
Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
-
Western Blot Analysis
Western blotting is a technique used to detect and quantify the expression levels of specific proteins in a cell lysate.
-
Principle: Proteins from a cell lysate are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently probed with antibodies specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.
-
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-mTOR, cleaved PARP, Bcl-2, Bax, Cyclin B1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. β-actin or GAPDH is typically used as a loading control.
-
Conclusion
The 6-fluoroimidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related 6-substituted derivatives demonstrate that these compounds can exhibit potent cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest, frequently through the modulation of critical signaling pathways such as the PI3K/Akt/mTOR cascade. The synthetic accessibility of the this compound intermediate provides a versatile platform for creating diverse libraries of compounds for further biological evaluation. Future research should focus on synthesizing and evaluating derivatives of this specific carbaldehyde to establish clear structure-activity relationships and to identify lead compounds with improved potency and selectivity for clinical development. The comprehensive experimental approach outlined in this guide provides a robust framework for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. Synthetic transformation of this compound into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemmethod.com [chemmethod.com]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Urease Inhibition Assay of 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde Derivatives
This guide provides an in-depth, comparative analysis of the urease inhibition potential of novel compounds derived from 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the mechanistic rationale behind the assay, offers a self-validating experimental workflow, and contextualizes the performance of these promising compounds against established standards and alternative inhibitors.
The Rationale for Urease Inhibition: A Critical Therapeutic Target
Urease (EC 3.5.1.5), a nickel-dependent metalloenzyme, catalyzes the rapid hydrolysis of urea into ammonia and carbon dioxide. This enzymatic action is not merely a biochemical curiosity; it is a critical virulence factor for numerous pathogens. Most notably, the urease produced by Helicobacter pylori allows the bacterium to survive the acidic gastric environment by generating a neutralizing ammonia cloud, leading to gastritis, peptic ulcers, and an increased risk of gastric carcinoma.[1][2] Beyond its medical relevance, urease activity in soil leads to significant nitrogen loss from urea-based fertilizers through ammonia volatilization, posing both economic and environmental challenges.[3]
Consequently, the inhibition of urease is a highly validated strategy for the development of new therapeutics and agricultural additives. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, and its derivatives are being actively investigated for a range of bioactivities, including urease inhibition.[4] This guide focuses specifically on derivatives synthesized from this compound, evaluating their potential as next-generation urease inhibitors.
The Mechanism of Urease Action and Inhibition
Understanding the enzyme's catalytic mechanism is fundamental to designing effective inhibitors. The active site of urease contains a dinuclear nickel center, bridged by a carboxylated lysine residue.[5] This nickel center is crucial for coordinating with the urea substrate and facilitating its hydrolysis.
The catalytic process can be simplified as follows: (NH₂)₂CO + H₂O → CO₂ + 2NH₃[6]
Inhibitors can disrupt this process through several mechanisms. They are broadly classified as active-site directed or mechanism-based.[5][7] Many potent inhibitors function by interacting directly with the nickel ions in the active site, often acting as competitive inhibitors that vie with urea for binding.[7][8] Functional groups containing electronegative atoms like oxygen, nitrogen, and sulfur are often key to this interaction, chelating the nickel ions and blocking substrate access.[5][7]
Caption: Urease-catalyzed hydrolysis of urea.
Experimental Protocol: A Validated Spectrophotometric Assay
The most robust and widely adopted method for screening urease inhibitors in vitro is a colorimetric assay based on the quantification of ammonia produced. The Berthelot, or indophenol, method is highly sensitive and suitable for high-throughput screening.[3] It relies on the reaction of ammonia with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound.[3] The intensity of this color, measured spectrophotometrically, is directly proportional to the amount of ammonia generated and, therefore, to the urease activity.
Materials and Reagents:
-
Jack Bean Urease (e.g., Sigma-Aldrich)
-
Urea
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Test Compounds (derivatives of this compound)
-
Thiourea (Standard Inhibitor)
-
Solution A (Phenol Reagent): 1% w/v phenol, 0.005% w/v sodium nitroprusside
-
Solution B (Alkaline Hypochlorite): 0.5% w/v sodium hydroxide, 0.1% active chlorine sodium hypochlorite
-
96-well microplates
-
Microplate reader
-
Incubator
Step-by-Step Methodology:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of Jack Bean Urease in phosphate buffer. Immediately before use, dilute to the working concentration (e.g., 15 units/mL). Causality: Working on ice and preparing fresh dilutions are critical to prevent enzyme degradation and ensure consistent activity.
-
Substrate Solution: Prepare a 100 mM Urea solution in phosphate buffer.
-
Test Compound & Standard Solutions: Dissolve test compounds and thiourea in a suitable solvent (e.g., DMSO) to create stock solutions (e.g., 1 mM). Prepare serial dilutions in the buffer to achieve a range of final assay concentrations. Causality: A solvent control is mandatory as high concentrations of solvents like DMSO can inhibit enzyme activity.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 175 µL Buffer + 25 µL Enzyme Solution. (No urea)
-
Negative Control (100% Activity): 150 µL Buffer + 25 µL Enzyme Solution + 25 µL Solvent.
-
Test Wells: 150 µL Buffer + 25 µL Enzyme Solution + 25 µL of each Test Compound dilution.
-
Positive Control: 150 µL Buffer + 25 µL Enzyme Solution + 25 µL of each Thiourea dilution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at 37°C for 15 minutes. Causality: This step allows the inhibitors to bind to the enzyme before the substrate is introduced, which is crucial for accurately assessing their inhibitory potential.
-
-
Initiation of Enzymatic Reaction:
-
Add 50 µL of the Urea substrate solution to all wells except the Blank.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Color Development and Measurement:
References
- 1. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and anti-fibrosis evaluation of imidazo[1,2-a]pyridine derivatives as potent ATX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. abcam.co.jp [abcam.co.jp]
A Researcher's Guide to Halogenated Imidazo[1,2-a]pyridines: A Comparative Analysis of 6-Fluoro- and 6-Chloro-3-Carbaldehyde Scaffolds in Synthetic Chemistry
Introduction: The Privileged Scaffold and the Strategic Role of Halogenation
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry.[1][2] Its rigid, bicyclic structure and rich electronic nature make it a cornerstone for designing molecules with a wide spectrum of biological activities, from anxiolytics like Alpidem to anti-cancer agents.[3][4] The strategic functionalization of this core is paramount in drug discovery, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.
Among the most valuable modifications are C3-formylation and C6-halogenation. The aldehyde at the 3-position serves as an exceptionally versatile synthetic handle for diversification, while a halogen at the 6-position profoundly influences the molecule's electronic properties, metabolic stability, and potential for further structural elaboration via cross-coupling reactions.[5][6]
This guide provides an in-depth comparison of two key intermediates: 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde and 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde . We will dissect their synthesis, explore the subtle yet critical differences in their reactivity, and provide a decision-making framework for researchers to strategically select the optimal scaffold for their synthetic campaigns.
Physicochemical Properties: More Than Just a Mass Difference
The choice between fluorine and chlorine is not arbitrary; it's a strategic decision rooted in fundamental physicochemical differences that propagate through every subsequent synthetic step.
| Property | This compound | 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde | Rationale for Synthetic Impact |
| CAS Number | 1019020-06-4[5][7][8] | 29096-59-1[9][10][11] | For material sourcing and literature tracking. |
| Molecular Formula | C₈H₅FN₂O[5] | C₈H₅ClN₂O[9] | --- |
| Molecular Weight | 164.14 g/mol [5] | 180.59 g/mol [9] | Affects reaction stoichiometry and analytical characterization. |
| Electronic Effect | Strong Inductive (-I) Effect: Fluorine is the most electronegative element.[12] Moderate Resonance (+R) Effect: Effective 2p-2p orbital overlap with the aromatic ring donates electron density.[13] | Moderate Inductive (-I) Effect: Chlorine is less electronegative than fluorine.[12] Weak Resonance (+R) Effect: Less effective 2p-3p orbital overlap diminishes its ability to donate electron density.[13] | This electronic tug-of-war is the primary determinant of reactivity differences in both electrophilic/nucleophilic attack on the ring and the reactivity of the C-X bond itself. |
| Bond Strength (C-X) | ~485 kJ/mol | ~340 kJ/mol | The significantly stronger C-F bond makes it less susceptible to cleavage, particularly in metal-catalyzed cross-coupling reactions, but enhances metabolic stability. |
| Solubility | Generally higher | Generally lower | Fluorination often increases solubility compared to chlorination, which can be a critical factor in both reaction conditions and the properties of the final drug candidate.[14] |
Core Synthesis: The Vilsmeier-Haack Formylation
The most common and efficient method for introducing the C3-carbaldehyde onto the 6-halo-imidazo[1,2-a]pyridine scaffold is the Vilsmeier-Haack reaction.[15][16] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF). The imidazo[1,2-a]pyridine ring is sufficiently electron-rich to undergo electrophilic substitution by the relatively weak electrophile, the chloroiminium ion.[17][18]
The reaction proceeds regioselectively at the C3 position, which is the most nucleophilic carbon on the imidazole portion of the scaffold.
Caption: Mechanism of the Vilsmeier-Haack formylation on the imidazo[1,2-a]pyridine core.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF, ensuring the temperature remains below 10°C. Stir the resulting solution at 0°C for 30 minutes.
-
Substrate Addition: Dissolve the 6-halo-imidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the mixture to 0°C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with aqueous NaOH or Na₂CO₃ to a pH of ~8-9, resulting in the precipitation of the product.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization (e.g., from ethanol) or silica gel column chromatography to yield the desired aldehyde.
Comparative Reactivity I: Derivatization at the C3-Aldehyde
The aldehyde functional group is a gateway to a vast array of chemical transformations. Both the fluoro- and chloro-aldehydes readily participate in reactions such as reductive amination, Wittig olefination, Henry reactions, and condensations to form new heterocyclic rings.[6]
A key application is the synthesis of oxazole derivatives, which have shown potent urease inhibitory activity.[19][20][21]
Causality Behind Reactivity
The electron-withdrawing nature of the halogenated bicyclic system enhances the electrophilicity of the aldehyde carbon. Due to fluorine's superior inductive effect (-I), the aldehyde of 6-fluoro-scaffold is marginally more electrophilic than its chloro counterpart. This can lead to slightly faster reaction rates in nucleophilic additions, although in most standard protocols, this difference is negligible and both substrates perform excellently.
Experimental Protocol: Synthesis of an Imidazo[1,2-a]pyridine-Oxazole Derivative
This two-step protocol is adapted from demonstrated synthetic transformations.[19][20][21]
-
Step 1: α-Bromo Ketone Formation:
-
To a solution of this compound (1 eq.) in methanol, add an equimolar amount of a substituted acetophenone (e.g., 4'-hydroxyacetophenone).
-
Add an aqueous solution of NaOH (2 eq.) and stir at room temperature for 4-6 hours to form the chalcone intermediate.
-
Isolate the chalcone and dissolve it in dichloromethane (DCM).
-
Add pyridinium tribromide (PBr₃) (1.1 eq.) and stir at room temperature for 12-16 hours.
-
Wash the reaction mixture with water, dry over Na₂SO₄, and concentrate to yield the crude α-bromo chalcone.
-
-
Step 2: Oxazole Ring Formation:
-
Dissolve the crude α-bromo chalcone in ethanol.
-
Add urea (2 eq.) and heat the mixture to reflux for 8-10 hours.
-
Cool the reaction, pour into ice water, and collect the precipitated solid.
-
Purify the solid by column chromatography to obtain the final oxazole product.
-
Validation: Confirm the structure using ¹H-NMR, ¹³C-NMR, and HRMS analysis.[19][20]
-
Comparative Reactivity II: The Critical C-X Bond
The most significant divergence in synthetic utility between the two scaffolds lies in the reactivity of the C6-halogen bond, primarily in palladium-catalyzed cross-coupling reactions.
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is the preferred substrate for diversification via Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. The C-Cl bond is readily activated by common palladium catalysts, providing a robust and reliable handle for introducing new aryl, heteroaryl, or alkyl groups.[22]
Conversely, the 6-Fluoro analogue is largely inert in these reactions. The formidable strength of the C-F bond requires highly specialized, and often less practical, catalytic systems for activation. However, this perceived lack of reactivity is its greatest strength when metabolic stability is the goal. The C-F bond is highly resistant to oxidative metabolism by cytochrome P450 enzymes, making fluorine incorporation a go-to strategy for improving the pharmacokinetic profile of a drug candidate.[14]
Caption: A simplified catalytic cycle for the Suzuki cross-coupling of the 6-chloro scaffold.
Experimental Protocol: Suzuki Cross-Coupling of the 6-Chloro Scaffold
-
Setup: To a microwave vial or Schlenk flask, add 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (1 eq.), the desired boronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3 eq.).
-
Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Reaction: Seal the vessel and heat the mixture, either conventionally (e.g., 100°C for 12 hours) or under microwave irradiation (e.g., 120°C for 30 minutes). Monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by silica gel column chromatography to yield the C6-arylated product.
Decision Framework: Which Halogen for Which Task?
Your choice between the 6-fluoro and 6-chloro scaffolds should be dictated by your overarching synthetic strategy and the desired properties of your final molecules.
Caption: Synthetic decision workflow for selecting the appropriate 6-halo scaffold.
Conclusion
Both this compound and its 6-chloro counterpart are high-value intermediates for the synthesis of complex, biologically active molecules. They are not, however, interchangeable.
-
Choose this compound when the goal is to leverage fluorine's unique properties—metabolic stability, modulation of pKa, and potential for specific hydrogen bonding interactions—in the final compound. It is the choice for a "build-and-keep" strategy.
-
Choose 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde when the C6 position is a strategic point for diversification. It is the superior choice for a "build-and-diversify" strategy, enabling rapid library synthesis through robust and well-established cross-coupling chemistry.
By understanding the fundamental electronic and reactivity differences imparted by these two halogens, researchers can make more informed and strategic decisions, ultimately accelerating the drug discovery process.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound [myskinrecipes.com]
- 6. Buy 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde | 881841-32-3 [smolecule.com]
- 7. Page loading... [guidechem.com]
- 8. This compound - CAS:1019020-06-4 - Sunway Pharm Ltd [3wpharm.com]
- 9. chembk.com [chembk.com]
- 10. 6-CHLOROIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE | 29096-59-1 [chemicalbook.com]
- 11. 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde | CymitQuimica [cymitquimica.com]
- 12. quora.com [quora.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 18. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 19. (Open Access) Synthetic transformation of this compound into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study (2023) | Rafaqat Hussain | 2 Citations [scispace.com]
- 20. Synthetic transformation of this compound into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Potency of Thiourea Derivatives Versus Standard Thiourea
Introduction: The Versatility of the Thiourea Scaffold in Drug Discovery
Thiourea, a structurally simple organosulfur compound, has long been recognized for its diverse biological activities, ranging from antimicrobial and antioxidant to anticancer properties.[1] However, the therapeutic potential of the parent thiourea molecule is often limited by modest potency and a lack of target specificity. This has spurred extensive research into the synthesis of thiourea derivatives, where structural modifications are strategically employed to enhance biological activity and refine pharmacological profiles. This guide provides a comprehensive comparison of the potency of various thiourea derivatives against the standard drug, thiourea, supported by experimental data and mechanistic insights. We will delve into their anticancer, antimicrobial, and enzyme inhibitory activities, offering a clear perspective on the significant enhancements in potency achieved through chemical derivatization.
The Rationale for Derivatization: Enhancing Potency and Specificity
The core structure of thiourea features a thiocarbonyl group flanked by two nitrogen atoms, providing a versatile scaffold for chemical modification. The hydrogen atoms on the nitrogen terminals can be substituted with a wide array of functional groups, leading to the generation of a vast library of derivatives with diverse physicochemical properties.[2] This derivatization is a key strategy to:
-
Increase Lipophilicity: The addition of lipophilic moieties can enhance the ability of the molecule to cross cell membranes, thereby improving its bioavailability and interaction with intracellular targets.
-
Modulate Electronic Properties: The introduction of electron-withdrawing or electron-donating groups can alter the electronic density of the thiourea core, influencing its binding affinity to biological targets.
-
Introduce Specific Pharmacophores: Incorporating specific chemical motifs can direct the molecule to interact with particular enzymes or receptors, leading to a more targeted mechanism of action and potentially reducing off-target effects.
The following sections will provide quantitative evidence of how these modifications translate into substantial increases in potency across different therapeutic areas.
Comparative Potency Analysis
The following tables summarize the potency of various thiourea derivatives in comparison to standard drugs, including thiourea where data is available. The data is presented in terms of the half-maximal inhibitory concentration (IC50) for anticancer and enzyme inhibitory activities, and the minimum inhibitory concentration (MIC) for antimicrobial activity. Lower values indicate higher potency.
Anticancer Activity
Thiourea derivatives have demonstrated remarkable cytotoxic effects against a variety of cancer cell lines, in some cases surpassing the potency of established chemotherapeutic agents like doxorubicin.[3][4] While extensive data on the cytotoxicity of the parent thiourea molecule is not widely reported, the high potency of its derivatives strongly suggests a significant enhancement of anticancer activity through structural modification.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | Doxorubicin | 8.29 | [4] |
| HepG2 (Liver) | 1.74 | Doxorubicin | 7.46 | [4] | |
| MCF-7 (Breast) | 7.0 | Doxorubicin | 4.56 | [4] | |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | - | - | [1] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon) | 1.5 | Cisplatin | - | [5] |
| K-562 (Leukemia) | 6.3 | Cisplatin | - | [5] | |
| ATX 11 (iodine-bearing derivative) | HK-1 (Nasopharyngeal) | 4.7 | Cisplatin | 8.9 | [6] |
| Chiral dipeptide thiourea 11 | BGC-823 (Gastric) | 20.9 - 103.6 | - | - | [7] |
| A549 (Lung) | 19.2 - 112.5 | - | - | [7] |
Antimicrobial Activity
Thiourea derivatives have shown significant promise as antimicrobial agents, with some exhibiting potent activity against multidrug-resistant strains.[8] While some reports suggest that unsubstituted diphenyl thiourea compounds generally lack significant antibacterial action, their derivatives display a broad spectrum of activity.[9]
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Citation |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. aureus | 32 | - | - | [8] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | S. aureus | 32 | - | - | [8] |
| 3-amino-1H-1,2,4-triazole derivatives | S. aureus | 4 - 32 | - | - | [2][10] |
| MRSA | 4 - 64 | - | - | [2][10] | |
| N-(di-n-propylcarbamothioyl)cyclohexane carboxamide | S. aureus | 50 | Amikacin | - | [3] |
| E. coli | 200 | Gentamycin | - | [3] | |
| C. albicans | 25 | Nystatin | - | [3] | |
| N-(diphenylcarbamothioyl) cyclohexanecarboxamide | S. aureus | 25 | Amikacin | - | [3] |
| E. coli | 200 | Gentamycin | - | [3] | |
| C. albicans | 50 | Nystatin | - | [3] | |
| TD4 derivative | MRSA | 2 | Oxacillin | >256 | [11] |
Enzyme Inhibitory Activity
A key mechanism through which thiourea derivatives exert their biological effects is through the inhibition of specific enzymes. A direct comparison with the parent thiourea molecule is possible in the case of urease inhibition, where derivatives have shown significantly enhanced potency.
| Compound/Derivative | Enzyme | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Citation |
| Thiourea (Parent Compound) | Urease | 21.2 | - | - | [12] |
| Alkyl chain-linked thiourea 3c | Urease | 10.65 | Thiourea | 15.51 | [13] |
| Alkyl chain-linked thiourea 3g | Urease | 15.19 | Thiourea | 15.51 | [13] |
| Nitro-substituted arylthiourea LaSMMed 124 | Urease | 464 | Thiourea | 504 | [14] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase | 50 (µg/mL) | Galantamine | 15 (µg/mL) | [15] |
| Butyrylcholinesterase | 60 (µg/mL) | Galantamine | 15 (µg/mL) | [15] | |
| Melanin B16 inhibitor derivative | Mushroom Tyrosinase | 3.4 | - | - | [15] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the thiourea derivatives and the parent compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanisms of Action and Signaling Pathways
The enhanced potency of thiourea derivatives is often attributed to their ability to interact with specific molecular targets, thereby modulating key signaling pathways involved in disease progression.
Inhibition of Receptor Tyrosine Kinases in Cancer
Several potent anticancer thiourea derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors play crucial roles in cancer cell proliferation, survival, and angiogenesis.
Simplified EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling pathway by a thiourea derivative.
By binding to the ATP-binding site of the EGFR kinase domain, these derivatives block its activation and downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced cancer cell proliferation and survival.
Simplified VEGFR-2 Signaling Pathway and Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by a thiourea derivative.
Similarly, inhibition of VEGFR-2 by certain thiourea derivatives disrupts the signaling pathways that promote angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.
Conclusion
The derivatization of the thiourea scaffold has proven to be a highly effective strategy for the development of potent therapeutic agents. The experimental data clearly demonstrates that thiourea derivatives can exhibit significantly enhanced anticancer, antimicrobial, and enzyme inhibitory activities compared to the parent thiourea molecule. These improvements in potency are often coupled with increased target specificity, which is crucial for minimizing side effects and improving the overall therapeutic index. The ability to systematically modify the thiourea structure provides a powerful platform for medicinal chemists to fine-tune the pharmacological properties of these compounds, leading to the discovery of novel drug candidates with superior efficacy. Further research into the structure-activity relationships and mechanisms of action of thiourea derivatives will undoubtedly continue to yield promising leads for the treatment of a wide range of diseases.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamscience.com [benthamscience.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Senior Scientist's Guide to High-Resolution Mass Spectrometry for Unambiguous Formula Confirmation
For researchers, synthetic chemists, and drug development professionals, the unambiguous determination of a molecule's elemental formula is a foundational requirement. It is the first step in structural elucidation, a critical checkpoint for patent filings, and a non-negotiable aspect of regulatory submissions. While numerous analytical techniques contribute to a compound's characterization, High-Resolution Mass Spectrometry (HRMS) stands as the gold standard for confirming elemental composition with the highest degree of confidence.
This guide moves beyond a simple recitation of instrument specifications. It is designed to provide a deep, practical understanding of the principles, a comparative analysis of the available technologies, and a field-proven workflow for achieving reliable formula confirmation. Every step is explained not just as a protocol, but as a deliberate choice grounded in the principles of mass spectrometry to ensure the generation of trustworthy, self-validating data.
Part 1: The Three Pillars of Confident Formula Confirmation
Assigning a molecular formula is not based on a single measurement but on the convergence of evidence from three key analytical pillars. A failure to satisfy any one of these pillars undermines the confidence of the assignment. High-resolution mass spectrometry is unique in its ability to deliver precise data for all three.
Mass Accuracy: The Cornerstone of Precision
At its core, HRMS provides an exquisitely precise measurement of an ion's mass-to-charge ratio (m/z).[1] Unlike low-resolution instruments that measure to the nearest whole number (nominal mass), HRMS instruments can determine m/z to several decimal places.[2] This precision is critical because the exact masses of atoms are not integers (with the exception of Carbon-12, which is defined as 12.00000 amu).[2] For instance, an atom of ¹⁶O has a mass of 15.9949 amu, not 16.[2]
This slight deviation from integer values, known as the mass defect, is unique for every combination of atoms. An HRMS instrument leverages this by measuring the mass of a molecule with enough precision to severely constrain the number of possible elemental formulas.[2][3]
Mass accuracy is the closeness of the measured mass to the true, calculated mass and is typically expressed in parts per million (ppm).[4]
Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10⁶
For small molecule analysis, a mass accuracy of less than 5 ppm is generally required, with modern instruments routinely achieving < 2 ppm.[1][4] Achieving this requires meticulous and frequent instrument calibration.
Isotopic Pattern Analysis: The Molecular Fingerprint
Most elements exist in nature as a mixture of stable isotopes. For example, carbon is predominantly ¹²C, but about 1.1% is the heavier ¹³C isotope. Chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%), while bromine is a near 50:50 mixture of ⁷⁹Br and ⁸¹Br. These natural abundances create a characteristic isotopic pattern in the mass spectrum for any given molecule.[5]
An HRMS instrument must have sufficient resolving power —the ability to distinguish between two peaks of slightly different m/z—to clearly discern this isotopic pattern.[6] The shape and relative intensities of the M, M+1, M+2, etc., peaks provide an orthogonal confirmation of the elemental formula.[5] If a proposed formula contains chlorine, for example, the mass spectrum must exhibit the characteristic ~3:1 ratio for the M and M+2 peaks. Sophisticated software algorithms compare the experimentally observed isotopic distribution to the theoretical pattern for a candidate formula, generating a fit score that provides a high degree of confidence.[7]
Chemical Heuristics: Applying Fundamental Rules
Before accepting a software-generated formula, it is crucial to apply fundamental chemical principles as a final check.
-
Ring and Double Bond Equivalence (RDBE): Also known as the degree of unsaturation, RDBE calculates the sum of rings and double bonds in a molecule. The result must be a non-negative integer for a chemically plausible structure. A fractional or negative RDBE immediately invalidates a proposed formula.
-
Formula: RDBE = C - H/2 + N/2 + 1 (for a formula containing C, H, N, O, S, halogens).
-
-
The Nitrogen Rule: This rule states that a molecule with an even nominal molecular weight must contain an even number of nitrogen atoms (including zero). Conversely, a molecule with an odd nominal molecular weight must contain an odd number of nitrogen atoms.[7][8] This simple check can quickly eliminate numerous incorrect formula candidates.
The relationship between these three pillars is crucial for a confident assignment.
Caption: The convergence of evidence from three analytical pillars.
Part 2: A Comparative Guide to HRMS Instrumentation
The choice of HRMS instrument has significant implications for performance, cost, and experimental flexibility. The three predominant technologies are Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR).
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap™ | Fourier-Transform Ion Cyclotron Resonance (FT-ICR) |
| Principle | Measures ion flight time over a fixed distance. | Measures ion oscillation frequency in an electrostatic field. | Measures ion cyclotron frequency in a strong magnetic field.[2] |
| Typical Resolution | 10,000 - 60,000 FWHM[9][10] | 120,000 - 1,000,000 FWHM[9][11] | 100,000 - >1,000,000 FWHM[9][10] |
| Typical Mass Accuracy | < 5 ppm (often < 2 ppm)[1] | < 5 ppm (often < 1 ppm with internal calibration)[12][13] | < 1 ppm (can reach sub-ppb levels)[3][14] |
| Scan Speed | Very Fast | Fast to Moderate | Slow[15] |
| Cost & Maintenance | Moderate | Higher | Highest (requires superconducting magnet)[15] |
| Primary Advantage | Robust, fast, and excellent for coupling with fast chromatography (UHPLC). | High resolution and mass accuracy in a relatively compact, easy-to-use instrument. | Unparalleled resolution and mass accuracy, ideal for the most complex mixtures.[2][8] |
Expert Insight: For most small molecule formula confirmation in drug discovery and development, a modern Q-TOF or Orbitrap instrument provides the optimal balance of performance, speed, and cost. Q-TOF systems excel in high-throughput environments due to their rapid scan speeds, making them highly compatible with UHPLC. Orbitrap instruments offer superior resolution, which can be advantageous for resolving complex isotopic patterns or separating interferences from challenging matrices. FT-ICR is typically reserved for the most demanding research applications, such as petroleomics or natural product analysis, where its ultra-high resolution is necessary to resolve thousands of components in a single sample.[8]
Part 3: The Self-Validating Experimental Workflow
A robust protocol is not just a series of steps; it is a system designed to ensure data integrity from start to finish. This workflow incorporates quality control checks at every critical stage.
System Suitability and Calibration (The Prerequisite)
Causality: The foundation of accurate mass measurement is a stable, well-calibrated instrument. Environmental fluctuations or electronic drift can compromise mass accuracy. A system suitability test (SST) and regular calibration are non-negotiable.
Protocol:
-
Prepare a System Suitability Solution: Create a solution containing a mixture of known small molecules that span the mass range of interest and ionize well in both positive and negative modes.
-
Initial Calibration: Before any analysis, perform an external mass calibration using the instrument manufacturer's recommended calibration solution and procedure. This establishes the baseline mass accuracy across the detector.
-
Run SST Injections: Analyze the SST solution at the beginning and end of every analytical batch. Some labs may choose to run it periodically within a long sequence.
-
Verify Performance: For each compound in the SST, verify that the measured mass accuracy is within the laboratory's established limits (e.g., < 5 ppm) and that peak shapes are acceptable. This confirms the instrument is performing correctly before and after sample analysis. If the SST fails, any data acquired since the last successful check is suspect.
Sample Preparation and Data Acquisition
Causality: The goal is to introduce the analyte to the mass spectrometer at an optimal concentration to achieve good ion statistics without causing detector saturation. Direct infusion is often sufficient for pure compounds, while LC-MS is required for mixture analysis.
Protocol (Direct Infusion Example):
-
Sample Preparation: Prepare a dilute solution of the purified compound (typically ~1-10 µM) in a suitable solvent like methanol or acetonitrile/water.
-
Instrument Method Setup:
-
Ionization Mode: Select Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's chemistry.
-
Mass Range: Set a mass range that comfortably includes the expected m/z of the analyte.
-
Resolution Setting: Select a high-resolution setting (e.g., >20,000 for a Q-TOF, >70,000 for an Orbitrap) to ensure baseline resolution of the isotopic peaks.
-
Acquisition Time: Acquire data for 1-2 minutes to allow for signal averaging.
-
-
Internal Calibrant/Lock Mass: For the highest mass accuracy, utilize a continuous infusion of a known reference compound (a "lock mass"). The instrument software uses this reference ion to correct for any mass drift in real-time during the acquisition, often improving mass accuracy to < 1-2 ppm.[13]
Data Processing and Formula Generation
Causality: Raw HRMS data must be processed to generate a list of candidate formulas, which are then filtered using the principles discussed in Part 1 to arrive at the most probable assignment.
Caption: A typical data processing workflow for formula confirmation.
Part 4: Case Study - Confirming the Formula of Reserpine
Let's apply this workflow to a well-known natural product, Reserpine.
-
Known Formula: C₃₃H₄₀N₂O₉
-
Monoisotopic Mass (Theoretical): 608.26833 Da
An authentic standard of Reserpine is analyzed by direct infusion on an Orbitrap mass spectrometer operating at a resolution of 140,000 (FWHM) with an internal lock mass for calibration.
Step 1: Measure the Accurate Mass The instrument software detects the protonated molecule [M+H]⁺ and, after lock mass correction, reports a measured m/z.
-
Measured m/z for [M+H]⁺: 609.27561
Step 2: Calculate the Mass Error First, calculate the theoretical m/z for the protonated molecule: 608.26833 (neutral) + 1.00728 (H⁺) = 609.27561 Da.
-
Mass Error (ppm): [(609.27561 - 609.27561) / 609.27561] * 10⁶ = 0.0 ppm
This extremely low mass error provides very high confidence.
Step 3: Analyze the Isotopic Pattern The software compares the observed isotopic cluster with the theoretical pattern for C₃₃H₄₀N₂O₉.
| Ion | Theoretical m/z | Measured m/z | Relative Abundance (Theoretical) | Relative Abundance (Measured) |
| A (¹²C₃₃) | 609.27561 | 609.27561 | 100.0% | 100.0% |
| A+1 (¹³C₁¹²C₃₂) | 610.27897 | 610.27895 | 36.8% | 37.1% |
| A+2 (¹³C₂¹²C₃₁) | 611.28232 | 611.28229 | 7.0% | 7.2% |
The excellent match in both the m/z values and the relative abundances of the isotopic peaks strongly supports the proposed formula.
Step 4: Apply Chemical Heuristics
-
Nitrogen Rule: The nominal mass of the neutral molecule is 608, an even number. The formula contains 2 nitrogen atoms, which is an even number. The rule is satisfied.
-
RDBE: RDBE = 33 - (40/2) + (2/2) + 1 = 33 - 20 + 1 + 1 = 15 . This is a positive integer, consistent with the complex, multi-ring structure of Reserpine.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Fourier-transform ion cyclotron resonance - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Reserpine [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Parts per million mass accuracy on an Orbitrap mass spectrometer via lock mass injection into a C-trap | MRC PPU [ppu.mrc.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biocompare.com [biocompare.com]
A Comparative Guide to the Cytotoxicity Assessment of 6-Substituted Imidazo[1,2-a]pyridines
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold in Oncology Research
The imidazo[1,2-a]pyridine scaffold is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1] This versatile structure is a key component in a variety of therapeutic agents, including those with anti-cancer properties.[2][3] The exploration of imidazo[1,2-a]pyridine derivatives has revealed that substitutions at specific positions on the bicyclic ring can dramatically influence their pharmacological profiles. In particular, the C6 position has been identified as a critical site for modification to enhance cytotoxic activity against various cancer cell lines.[4]
This guide provides a comprehensive comparison of the cytotoxic performance of several 6-substituted imidazo[1,2-a]pyridine analogs, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their efficacy and explore the molecular mechanisms through which they exert their anti-cancer effects. Furthermore, this document will provide detailed, field-proven protocols for the key assays used to assess their cytotoxicity, offering researchers a validated framework for their own investigations.
Comparative Cytotoxicity of 6-Substituted Imidazo[1,2-a]pyridines
The anti-cancer potential of imidazo[1,2-a]pyridines is often evaluated by their ability to inhibit the proliferation of cancer cells, a measure quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent compound. The nature of the substituent at the C6 position plays a pivotal role in determining this potency.
Structure-Activity Relationship (SAR) Insights
Research into various derivatives has provided valuable insights into the structure-activity relationships of this class of compounds. For instance, the introduction of certain functional groups at the C6 position can enhance the molecule's interaction with biological targets, leading to increased cytotoxicity. Studies have shown that specific substitutions can improve the selectivity of these compounds for cancer cells over normal cells, a crucial aspect of developing safer chemotherapeutics.[4]
One study highlighted that a series of 6-substituted imidazo[1,2-a]pyridines exhibited excellent activity against colon cancer cell lines HT-29 and Caco-2, while showing no significant toxicity against white blood cells.[4] This selectivity is a promising characteristic for the development of targeted cancer therapies.
Tabulated Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of representative 6-substituted imidazo[1,2-a]pyridine derivatives against various human cancer cell lines. This data provides a quantitative basis for comparing the efficacy of different substitutions.
| Compound ID | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6c | Chloro | HeLa (Cervical Cancer) | - | [5] |
| Compound 8c | Hydrazone derivative | K-562 (Leukemia) | 1.09 | [6] |
| Compound 5b | - | Jurkat (T-cell leukemia) | 0.060 | [7] |
| Compound 5b | - | B16-F10 (Melanoma) | 0.380 | [7] |
| Compound 5b | - | HCT116 (Colon Cancer) | 0.138 | [7] |
| Compound HB9 | Hybrid with amine | A549 (Lung Cancer) | 50.56 | [1][8] |
| Compound HB10 | Hybrid with amine | HepG2 (Liver Cancer) | 51.52 | [1][8] |
| IP-5 | - | HCC1937 (Breast Cancer) | 45 | [9][10] |
| IP-6 | - | HCC1937 (Breast Cancer) | 47.7 | [9][10] |
Note: The specific substituent for some compounds was not detailed in the provided search results.
Mechanisms of Action: How 6-Substituted Imidazo[1,2-a]pyridines Induce Cancer Cell Death
The cytotoxic effects of 6-substituted imidazo[1,2-a]pyridines are attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis (programmed cell death).[11] Several key mechanisms of action have been identified:
-
Tubulin Polymerization Inhibition: A significant number of imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects by targeting the microtubule network, which is essential for cell division.[5][7][12] These compounds can bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[5][12] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, thereby suppressing tumor growth.[11] By blocking the activity of key kinases in this pathway, these compounds can induce apoptosis in cancer cells.
-
Induction of Apoptosis: Many 6-substituted imidazo[1,2-a]pyridines have been shown to induce apoptosis in cancer cells.[4][13] This can be triggered through various mechanisms, including the release of cytochrome c from the mitochondria and the activation of caspases, which are key executioners of apoptosis.[4] Some compounds have also been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[14]
-
Enzyme Inhibition: Beyond tubulin and PI3K, some derivatives have been found to inhibit other enzymes critical for cancer cell survival, such as EGFR and COX-2.[6]
Below is a diagram illustrating a generalized workflow for assessing the cytotoxicity of these compounds.
Caption: A typical experimental workflow for the cytotoxicity assessment of novel compounds.
The following diagram illustrates a simplified overview of apoptosis induction, a common mechanism of action for these compounds.
Caption: A simplified pathway of mitochondria-mediated apoptosis.
Detailed Experimental Protocols
To ensure the generation of reliable and reproducible data, it is crucial to follow standardized protocols. The following sections detail the methodologies for three fundamental cytotoxicity assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] The principle of this assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[15][17]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-substituted imidazo[1,2-a]pyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[18][19]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[18] Mix thoroughly by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at a wavelength of 540 nm or 570 nm using a microplate reader.[17][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of cells with damaged membranes.[20][21] LDH is a stable enzyme present in all cell types and is rapidly released into the culture medium upon loss of membrane integrity.[21][22]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Sample Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[23] Early in apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[24] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to label early apoptotic cells.[25] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[23]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the imidazo[1,2-a]pyridine compounds as desired.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion
The 6-substituted imidazo[1,2-a]pyridine scaffold represents a promising platform for the development of novel anti-cancer agents. The cytotoxic efficacy of these compounds is highly dependent on the nature of the substituent at the C6 position, highlighting the importance of structure-activity relationship studies in guiding the design of more potent and selective derivatives. The primary mechanisms of action involve the disruption of microtubule dynamics, inhibition of key survival signaling pathways, and the induction of apoptosis.
The experimental protocols detailed in this guide provide a robust framework for the in vitro assessment of the cytotoxic potential of these and other investigational compounds. A multi-assay approach, combining measures of cell viability, membrane integrity, and apoptosis, is recommended for a comprehensive evaluation of a compound's cytotoxic profile. Future research should continue to explore novel substitutions at the C6 position and further elucidate the intricate molecular mechanisms underlying the anti-cancer activity of this promising class of molecules.
References
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. clyte.tech [clyte.tech]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. static.igem.wiki [static.igem.wiki]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 21. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
- 25. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
Safety Operating Guide
Navigating the Disposal of 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde: A Guide for Laboratory Professionals
The proper disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, handling novel compounds like 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde necessitates a disposal protocol that is both scientifically sound and compliant with regulatory standards. This guide provides a comprehensive, step-by-step framework for the safe disposal of this fluorinated heterocyclic aldehyde, ensuring the protection of personnel and the environment.
The causality behind these rigorous disposal procedures stems from the compound's chemical structure: a halogenated (fluorinated) imidazopyridine core coupled with a reactive aldehyde functional group. This combination demands a conservative approach to waste management, treating the substance as hazardous until comprehensive toxicological and reactivity data become available. A Safety Data Sheet (SDS) for this compound from one supplier indicates that specific hazard data, including pictograms, hazard statements, and detailed disposal instructions, is currently unavailable[1]. In the absence of this specific data, protocols must be based on the known hazards of analogous chemical classes.
I. Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough risk assessment is paramount. The primary hazards associated with this compound are inferred from its structural components:
-
Halogenated Heterocyclic Compound: Fluorinated organic compounds are persistent and require special disposal considerations to prevent environmental contamination. Incineration is a common method for the destruction of such compounds, though it must be carried out in a licensed facility to manage the release of potentially harmful byproducts like hydrogen fluoride.
-
Aromatic Aldehyde: Aldehydes can be irritants and sensitizers. A closely related, non-fluorinated compound, Imidazo[1,2-a]pyridine-2-carbaldehyde, is classified as a skin and eye irritant and may cause respiratory irritation[2][3]. It is prudent to assume similar or potentially enhanced irritant properties for the fluorinated analogue.
-
Reactivity: The aldehyde group is reactive and can undergo oxidation, reduction, and condensation reactions. While specific reactivity data for this compound is scarce, it is known to be stable under recommended storage conditions[1]. However, it is incompatible with strong oxidizing agents, acids, bases, and reducing agents[4].
II. Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks of exposure, stringent adherence to safety protocols is essential. All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes of the compound or solvents used in the disposal process. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double gloving is recommended for enhanced protection. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes | Prevents injury from spills. |
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound and associated contaminated materials. This process is designed to be a self-validating system, ensuring that each step is completed safely and in compliance with general hazardous waste regulations.
Step 1: Waste Segregation
Proper segregation is the most critical step in chemical waste management. Due to the presence of fluorine, this compound must be categorized as halogenated organic waste .
-
Action: Designate a specific, clearly labeled, and chemically compatible waste container for "Halogenated Organic Waste." This container should be made of a material that will not react with the waste, such as high-density polyethylene (HDPE).
-
Causality: Segregating halogenated waste is crucial because it requires different disposal methods (typically high-temperature incineration) than non-halogenated organic waste. Mixing these waste streams can lead to regulatory non-compliance and increased disposal costs.
Step 2: Collection of Pure and Grossly Contaminated Waste
This step involves the transfer of the chemical from its original container and any materials heavily contaminated with it into the designated waste container.
-
Action: Carefully transfer any remaining solid this compound into the "Halogenated Organic Waste" container using a dedicated spatula or scoop. Similarly, place any disposable materials grossly contaminated with the compound (e.g., weighing boats, contaminated paper towels) into the same container.
-
Causality: Consolidating the primary waste stream prevents the spread of contamination and ensures that the bulk of the chemical is managed in a single, appropriate container.
Step 3: Decontamination of Labware
All non-disposable labware that has come into contact with the compound must be thoroughly decontaminated.
-
Action:
-
Rinse the contaminated labware (e.g., glassware, spatulas) with a suitable organic solvent such as ethanol or acetone.
-
Collect the initial rinsate in the same "Halogenated Organic Waste" container.
-
Perform a secondary rinse with the same solvent, which can also be added to the waste container.
-
After the solvent rinses, wash the labware with soap and water and allow it to dry completely before reuse.
-
-
Causality: A multi-step rinsing process ensures the removal of residual chemical from the labware. Collecting the initial, more concentrated rinsate as halogenated waste is essential to prevent the introduction of this fluorinated compound into the non-halogenated or aqueous waste streams.
Step 4: Management of Contaminated PPE and Disposables
Properly manage all disposable items that have come into contact with the chemical.
-
Action: Place all lightly contaminated disposables, such as gloves, bench paper, and pipette tips, into a sealed bag or a designated solid waste container that is also labeled as "Halogenated Organic Waste."
-
Causality: Even trace amounts of the compound on disposable items contribute to the hazardous waste stream and must be handled accordingly to prevent exposure and environmental contamination.
Step 5: Storage and Labeling of Waste Containers
Proper storage and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Action:
-
Ensure the "Halogenated Organic Waste" container is securely closed when not in use.
-
Store the container in a designated satellite accumulation area within the laboratory.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other constituents of the waste mixture.
-
-
Causality: Secure and accurate labeling prevents accidental mixing of incompatible wastes and ensures that the waste is handled correctly by disposal personnel. Storing waste in designated areas minimizes the risk of spills and exposure.
Step 6: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and approved waste management vendor.
-
Action: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the "Halogenated Organic Waste" container.
-
Causality: Licensed waste disposal facilities have the necessary permits and equipment to handle and treat hazardous chemical waste in an environmentally sound and legally compliant manner.
IV. Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Logical workflow for the safe disposal of this compound.
V. Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard identification, proper segregation, and meticulous handling, researchers can effectively manage the waste generated from this and other novel chemical entities. The procedures outlined in this guide provide a robust framework for ensuring that the disposal process is conducted with the highest regard for safety and regulatory standards.
References
A Senior Application Scientist's Guide to Handling 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde
Hazard Assessment: A Proactive Stance on Safety
Due to the limited specific toxicological data for 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde, our safety protocol is based on a composite hazard profile derived from analogous structures, namely other substituted imidazopyridine carbaldehydes and aromatic aldehydes.[2][3][4] This approach is crucial for mitigating unforeseen risks.
The primary hazards are associated with three key structural features:
-
Aromatic Aldehyde Group: Aldehydes are known to be reactive and can act as irritants and sensitizers. They can react with biological macromolecules, leading to potential irritation of the skin, eyes, and respiratory tract.[3][5]
-
Imidazopyridine Core: This heterocyclic system is common in bioactive molecules. While the core itself is generally stable, its derivatives can have varied toxicological profiles.
-
Fluorine Substituent: The presence of a halogen atom classifies this compound as a halogenated organic, which has specific implications for waste disposal.[6][7]
Based on data from similar compounds, researchers should assume this compound is:
All handling procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is the most critical step in ensuring personal safety. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Single pair of nitrile gloves | Safety glasses | Flame-resistant lab coat | Not required if no container damage |
| Weighing & Aliquoting (Solid) | Double-layered nitrile gloves | Chemical splash goggles & face shield[8] | Flame-resistant lab coat | Work must be performed in a fume hood |
| Solution Preparation & Transfer | Double-layered nitrile gloves | Chemical splash goggles & face shield[8] | Flame-resistant lab coat, chemical-resistant apron | Work must be performed in a fume hood |
| Reaction Work-up & Purification | Double-layered nitrile gloves | Chemical splash goggles & face shield[8] | Flame-resistant lab coat, chemical-resistant apron | Work must be performed in a fume hood |
| Spill Cleanup & Waste Disposal | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles & face shield[8] | Chemical-resistant apron over lab coat | NIOSH-approved respirator with organic vapor cartridges may be required for large spills |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures that safety is integrated into every step of the experimental process. The following diagram illustrates the lifecycle of handling this compound in the lab.
Caption: Chemical Handling Workflow for this compound.
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Lab Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Goggles & Face Shield: Put on chemical splash goggles, ensuring a snug fit. Place a face shield over the goggles.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
Doffing (Taking Off) PPE: This sequence is critical to prevent cross-contamination.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside with your bare skin.
-
Face Shield & Goggles: Remove the face shield and goggles from the back of your head.
-
Lab Coat: Remove the lab coat, turning it inside out as you do.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Emergency and Disposal Plans
Spill Response:
-
Minor Spill (in fume hood):
-
Alert colleagues in the immediate area.
-
Use an appropriate absorbent material (e.g., vermiculite or a chemical spill kit) to contain the spill.
-
Wipe the area clean with a suitable solvent, working from the outside in.
-
Collect all contaminated materials in a sealed bag and place it in the designated halogenated waste container.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and institutional safety office.
-
Prevent re-entry to the area.
-
Waste Disposal: As a fluorinated organic compound, all waste materials contaminated with this compound must be treated as halogenated organic waste .[6]
-
Segregation is Key: Never mix halogenated waste with non-halogenated organic waste.[7][9] Doing so contaminates the entire non-halogenated stream, significantly increasing disposal costs and environmental impact.
-
Container: Collect all solid and liquid waste in a clearly labeled, sealable container designated for "Halogenated Organic Waste".[10]
-
Labeling: Ensure the container label includes the full chemical name and an estimate of the quantity. Do not use abbreviations.[10]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for groundbreaking research.
References
- 1. Page loading... [wap.guidechem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. bucknell.edu [bucknell.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
